molecular formula C9H9Cl2NO2 B8525803 N-(3,4-dichlorophenyl)alanine CAS No. 33878-51-2

N-(3,4-dichlorophenyl)alanine

Cat. No.: B8525803
CAS No.: 33878-51-2
M. Wt: 234.08 g/mol
InChI Key: SUWRMAZHFSUJCB-YFKPBYRVSA-N
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Description

Contextualization of Substituted Alanine (B10760859) Derivatives in Contemporary Chemical Sciences

Substituted alanine derivatives, a class of non-proteinogenic amino acids, are of considerable interest in modern chemical sciences. Alanine, a fundamental amino acid, serves as a versatile scaffold for chemical modification. By substituting various functional groups onto the alanine backbone, chemists can create a diverse library of molecules with unique chemical and biological properties. ontosight.ai These modifications can significantly influence a compound's reactivity, solubility, and biological activity. ontosight.ai

The importance of substituted alanines is particularly pronounced in medicinal chemistry and drug discovery. Their modified structures can grant specificity towards biological targets like enzymes and receptors, a critical attribute for therapeutic agents. ontosight.ainih.gov For instance, N-aryl amino acids, a sub-class that includes N-(3,4-dichlorophenyl)alanine, have been investigated for their potential as antibacterial agents, organocatalysts, and antagonists for specific receptors. nih.govmdpi.com The introduction of aryl groups can enhance biological activity, and these compounds often serve as precursors or key intermediates in the synthesis of more complex bioactive molecules. mdpi.comgoogle.com

Furthermore, heterocyclic β-substituted alanines are another significant group, with some compounds exhibiting potent neuroexcitatory activities. researchgate.net The synthesis of these derivatives is an active area of research, with methods like Michael additions being employed to create these valuable molecules. researchgate.net The broad utility of substituted alanines extends to agrochemistry and material science, where their unique properties can be harnessed for various applications. evitachem.comscielo.br

Historical Trajectories and Conceptual Evolution of this compound Studies

The study of N-aryl compounds has a long history, particularly in the context of understanding their metabolic activation and biological effects. nih.gov Early research focused on the broader class of N-aryl carcinogens, laying the groundwork for investigating the interaction of these compounds with biological systems. nih.gov The conceptual evolution has seen a shift from general toxicological studies to more targeted investigations of specific derivatives for therapeutic or other applications.

The specific timeline for this compound is linked to the broader exploration of N-aryl amino acids and dichlorophenyl-containing compounds. The 3,4-dichloroaniline (B118046) moiety is a recognized pharmacophore present in several commercial herbicides. scielo.brresearchgate.net This has spurred research into new derivatives containing this group for potential agrochemical uses. scielo.br

Research from the late 20th and early 21st centuries demonstrates a growing interest in synthesizing and characterizing N-aryl alanine derivatives for various purposes. For example, studies in the 1960s and 1970s explored N-benzoyl-N-(3,4-dichlorophenyl) alanine ethyl ester for herbicidal activity, specifically for controlling wild oats. oregonstate.edu More recent research has focused on synthesizing novel amide-based antagonists for NMDA receptors, where the 3,4-dichlorophenyl group is a key component of the A ring in the pharmacophore model. nih.gov The synthesis of this compound itself and its derivatives is often achieved through methods like the reaction of an appropriate amino acid with 3,4-dichloroaniline. scielo.brresearchgate.net

Articulation of Primary Research Objectives and Scope for this compound Investigations

The primary research objectives for investigations into this compound and its closely related derivatives are multifaceted and span several scientific disciplines. A significant focus is on the synthesis of novel compounds and the development of efficient synthetic methodologies. scielo.brresearchgate.netrsc.org This includes creating derivatives with potential biological activity and exploring different catalytic systems for N-arylation. rsc.orgacs.org

A major research driver is the exploration of the biological and pharmacological potential of these compounds. This includes:

Medicinal Chemistry: Investigating their efficacy as anticancer agents, antibacterial compounds, and as antagonists for specific receptors like the NMDA receptor. nih.govmdpi.comnih.gov For instance, N-aryl-β-alanine derivatives have been evaluated for their anticancer properties in various cancer cell lines. nih.gov

Agrochemistry: Developing new crop protection agents. The 3,4-dichlorophenyl group is a known component of herbicides, and researchers are exploring new fatty N-acylamino amides derived from 3,4-dichloroaniline for insecticidal properties. scielo.brresearchgate.net

Biochemical Probes: Using these derivatives as tools to study biological processes, such as enzymatic inhibition. ontosight.ai

The scope of these investigations is broad, encompassing initial synthesis and structural characterization using techniques like NMR and mass spectrometry, followed by in vitro and sometimes in vivo evaluation of their biological activities. ontosight.aiscielo.brnih.gov Computational analysis is also increasingly used to predict biological activity profiles and understand structure-activity relationships. researchgate.netdntb.gov.uaresearchgate.net

Holistic Overview of Principal Academic Research Domains Pertaining to this compound

The study of this compound and its analogs is primarily situated within the following academic research domains:

Organic and Synthetic Chemistry: This is the foundational domain, focusing on the design and synthesis of these molecules. Research includes developing novel synthetic routes, optimizing reaction conditions, and creating libraries of related compounds for further study. researchgate.netacs.orgresearchgate.net

Medicinal Chemistry and Pharmacology: This domain investigates the therapeutic potential of these compounds. Researchers in this area study the interactions of this compound derivatives with biological targets to develop new drugs for conditions such as cancer, bacterial infections, and neurological disorders. nih.govmdpi.comnih.govresearchgate.net

Agrochemistry: This field explores the application of these compounds in agriculture, particularly as herbicides and insecticides. The structural similarity to existing commercial products makes this a promising area of research. scielo.broregonstate.edu

Structural and Computational Chemistry: This domain focuses on the detailed characterization of the molecular structure and electronic properties of this compound and its complexes. Techniques like X-ray crystallography and computational modeling are used to understand the molecule's three-dimensional geometry and predict its behavior. researchgate.net

Biochemistry: Biochemists may use these compounds as probes to investigate metabolic pathways and enzyme mechanisms. ontosight.ai The interaction of substituted alanines with enzymes like cysteine synthase has been a subject of study. researchgate.net

Compound Data

Below are data tables for this compound and a related derivative, providing key chemical information.

Table 1: Physicochemical Properties of N-Benzoyl-N-(3,4-dichlorophenyl)-L-alanine ethyl ester A derivative of this compound.

Property Value Source
Molecular Formula C18H17Cl2NO3 nih.gov
Molecular Weight 366.2 g/mol nih.gov
IUPAC Name ethyl (2S)-2-(N-benzoyl-3,4-dichloroanilino)propanoate nih.gov
SMILES CCOC(=O)C@HN(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2 nih.gov

| InChIKey | SLCGUGMPSUYJAY-LBPRGKRZSA-N | nih.gov |

Table 2: List of Mentioned Compounds

Compound Name
This compound
Alanine, N-((3,4-dichlorophenyl)carbamoyl)-2-methyl-, methyl ester
3,3'-((2,6-diethylphenyl)azanediyl)bis(N'-(benzylidene)propanehydrazide)
β-(pyrazol-1-yl)-alanine
β-(1,2,4-triazol-1-yl)-alanine
O-acetyl-l-serine
N-(4-Nitrophenyl)-L-proline
N-(4-Nitrophenyl)-L-valine
N-(4-Nitrophenyl)-D,L-pipecolinic acid
N-(4-Nitrophenyl)-L-alanine
Perindopril
Ramipril
3-[(2-Hydroxyphenyl)amino]butanoic acid
3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids
α-(2-Furyl) alanine
N-benzoyl-N-(3,4-dichlorophenyl) alanine, ethyl ester
3,4-dichloroaniline
N-Boc-hydroxyethylcarbamate
N-(3,4-Dichlorophenyl), N-palmitylglycinamide
N-(3,4-Dichlorophenyl), N-palmityl-L-valinamide
N-(3,4-Dichlorophenyl), N-stearyl-L-valinamide
N -[(4-{(1 S )-1-[3-(3, 5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1 H -pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine
N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide
N-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-L-alanine
Benzene
Cyclohexylamine
2,4,6-trinitroaniline
3-methylaniline
Toluidines
Xylidines
Chloroanilines
Aminobenzoic acids
Nitroanilines
Toluene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33878-51-2

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

(2S)-2-(3,4-dichloroanilino)propanoic acid

InChI

InChI=1S/C9H9Cl2NO2/c1-5(9(13)14)12-6-2-3-7(10)8(11)4-6/h2-5,12H,1H3,(H,13,14)/t5-/m0/s1

InChI Key

SUWRMAZHFSUJCB-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CC(C(=O)O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for N 3,4 Dichlorophenyl Alanine

Stereoselective Synthesis of N-(3,4-dichlorophenyl)alanine

Achieving high enantiopurity is critical for the application of chiral molecules. The following sections explore catalytic, auxiliary-based, and biocatalytic methods to produce specific enantiomers of this compound.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For the synthesis of N-aryl amino acids, transition-metal-catalyzed cross-coupling reactions and organocatalysis are prominent strategies.

One notable method is the chiral aldehyde-catalyzed asymmetric α-arylation of N-unprotected amino acid esters. nih.govresearchgate.net This transformation allows for the direct formation of a C-C bond at the α-position of the amino acid. A combinational catalytic system, for instance, comprising a chiral BINOL-derived aldehyde and a Lewis acid like Zinc Chloride (ZnCl₂), can effectively promote the reaction between an alanine (B10760859) ester and an activated aryl halide, such as 1,2-dichloro-4-fluorobenzene. nih.gov The chiral catalyst creates a stereochemically defined environment that directs the approach of the aryl halide, resulting in one enantiomer being formed preferentially. This method has been successfully applied to generate various α-aryl amino acid derivatives with moderate to high yields and excellent enantioselectivities. nih.govresearchgate.net

Table 1: Asymmetric α-Arylation of Amino Acid Esters via Chiral Aldehyde Catalysis

Entry Amino Acid Ester Aryl Halide Catalyst System Yield (%) Enantiomeric Excess (ee %)
1 Alanine derivative 2-nitro fluorobenzene Chiral Aldehyde CA-1 86 >99

Data derived from studies on analogous N-aryl amino acid syntheses. nih.gov

Chiral auxiliary-based synthesis is a robust and reliable method for controlling stereochemistry. wikipedia.org This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the starting material. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the enantiopure product. sigmaaldrich.com

For the synthesis of this compound, an alanine precursor could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.orgnih.govnih.gov For example, N-acylation of an oxazolidinone auxiliary with a protected alanine would form a chiral imide. nih.gov Subsequent deprotonation would generate a chiral enolate, which could then undergo N-arylation with a suitable 3,4-dichlorophenyl source. The steric hindrance provided by the auxiliary would guide the electrophile to one face of the enolate, establishing the desired stereocenter. Finally, mild hydrolysis removes the auxiliary, which can often be recovered and reused, to afford the target enantiomerically pure this compound. sigmaaldrich.comnih.gov

Table 2: Diastereoselective Alkylation Using Pseudoephenamine as a Chiral Auxiliary

Entry Electrophile Diastereomeric Ratio (dr)
1 Benzyl bromide 97:3
2 Allyl iodide 98:2

Data from studies on analogous alkylations demonstrating the high stereocontrol afforded by chiral auxiliaries. nih.gov

Biocatalysis leverages enzymes to perform chemical transformations with exceptional specificity and under mild conditions. For producing chiral amines and amino acids, enzymes such as transaminases, imine reductases (IREDs), and amino acid dehydrogenases are particularly valuable. unibe.chmdpi.commdpi.com

A potential biocatalytic route to L- or D-N-(3,4-dichlorophenyl)alanine involves the reductive amination of a corresponding α-keto acid precursor, 2-oxo-3-(3,4-dichlorophenyl)propanoic acid. An engineered ω-transaminase (ω-TA) could catalyze the transfer of an amino group from a simple donor like L-alanine or isopropylamine (B41738) to the keto acid, generating the desired chiral amino acid with high enantiomeric excess. mdpi.comresearchgate.net Advances in protein engineering have allowed for the development of enzymes tailored to accept non-natural substrates and exhibit high stability and activity under process conditions. mdpi.com This chemoenzymatic approach provides a direct and green pathway to enantiopure substituted phenylalanines. researchgate.net

Table 3: Chemoenzymatic Synthesis of L-Arylalanines using Aspartate Aminotransferase

Entry Substrate Conversion (%) Enantiomeric Excess (ee %)
1 3,4-dimethoxy phenylpyruvate 95.4 >99
2 (S)-p-bromophenylalanine 82 >99

Data from a study on the synthesis of methoxy-substituted phenylalanines, demonstrating the potential of biocatalysis for related structures. researchgate.net

Sustainable and Green Chemistry Principles in this compound Production

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and environmentally harmful. unife.it Performing reactions in water or under solvent-free conditions represents a significant improvement. nih.gov

For the synthesis of this compound, a nucleophilic aromatic substitution reaction between L-alanine and an activated 3,4-dichlorophenyl electrophile could potentially be performed in an aqueous medium. The use of "designer" surfactants like TPGS-750-M can promote the formation of micelles in water, which act as nanoreactors, solubilizing organic reactants and facilitating the reaction. greentech.fr This micellar catalysis approach has been successfully applied to peptide synthesis, dramatically reducing the reliance on traditional organic solvents like DMF or DCM. greentech.fr Alternatively, mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling) in the absence of bulk solvent, offers another green pathway. nih.gov

Homogeneous catalysts, while often highly active, can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), can be easily recovered by filtration and reused, improving the cost-effectiveness and sustainability of the process. researchgate.net

For a key synthetic step like a Buchwald-Hartwig N-arylation of L-alanine with a 3,4-dihalo-substituted benzene, a palladium catalyst could be immobilized on a solid support. rsc.org Supports such as magnetic nanoparticles (e.g., Fe₃O₄) are particularly advantageous, as they allow for the simple magnetic separation of the catalyst from the reaction medium. researchgate.netmdpi.com Other supports include polymers, silica, and mixed metal oxides. mdpi.com The development of such robust and recyclable catalytic systems is crucial for the large-scale, environmentally benign production of this compound. researchgate.net

Atom Economy and E-Factor Analysis in this compound Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning, with Atom Economy (AE) and Environmental Factor (E-Factor) being critical metrics for assessing the sustainability of a chemical process. The predominant method for synthesizing this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

A representative Buchwald-Hartwig synthesis of this compound involves the coupling of L-alanine with an aryl halide, such as 1-bromo-3,4-dichlorobenzene, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Atom Economy Calculation:

The atom economy is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. For the reaction between L-alanine (C₃H₇NO₂) and 1-bromo-3,4-dichlorobenzene (C₆H₃BrCl₂), the theoretical atom economy can be calculated as follows:

Molecular Weight of this compound (Product): 234.08 g/mol

Molecular Weight of L-alanine: 89.09 g/mol

Molecular Weight of 1-bromo-3,4-dichlorobenzene: 225.90 g/mol

The balanced equation, ignoring the catalyst, ligand, and base for the theoretical calculation, would ideally be: C₃H₇NO₂ + C₆H₃BrCl₂ → C₉H₉Cl₂NO₂ + HBr

However, in practice, a base is required to neutralize the HBr formed. Using a strong base like sodium tert-butoxide (NaOtBu), the reaction is: C₃H₇NO₂ + C₆H₃BrCl₂ + NaOtBu → C₉H₉Cl₂NO₂ + NaBr + HOtBu

The atom economy for this practical scenario is: AE = [MW of Product / (MW of Alanine + MW of Aryl Bromide + MW of Base)] x 100 AE = [234.08 / (89.09 + 225.90 + 96.10)] x 100 ≈ 56.8%

This value highlights that a significant portion of the reactant mass does not incorporate into the final product, instead forming byproducts like sodium bromide and tert-butanol.

E-Factor Analysis:

The E-Factor provides a more comprehensive measure of waste by considering all inputs, including reagents, solvents, and purification materials, relative to the mass of the product. While a precise E-Factor depends on the specific laboratory or industrial setup, a qualitative analysis reveals several sources of waste in a typical Buchwald-Hartwig synthesis.

ComponentRole in SynthesisContribution to E-Factor
Solvents (e.g., Toluene, Dioxane)Reaction mediumMajor contributor; often used in large volumes and require purification/disposal.
Base (e.g., NaOtBu, Cs₂CO₃)Proton scavengerStoichiometric waste products (e.g., NaBr, t-BuOH).
Catalyst System (Pd source, Ligand)Facilitates C-N bond formationAlthough used in small amounts, heavy metal contamination and complex ligand waste are concerns.
Work-up/PurificationIsolation of pure productGenerates significant aqueous and solid waste (e.g., from extractions, chromatography).

The E-factor for pharmaceutical processes, where such amino acid derivatives are common, can often be in the range of 25 to over 100, indicating that for every kilogram of product, 25 to 100 kilograms of waste are generated. Efforts to improve the E-Factor for this compound synthesis focus on using greener solvents, optimizing catalyst loading, and developing more efficient purification protocols. acsgcipr.org

Continuous Flow and Automated Synthesis of this compound

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scalability. rsc.orgnih.gov The application of this technology to the synthesis of this compound can address many of the inefficiencies associated with batch production.

Microreactor Technologies for Scalable this compound Synthesis

Microreactors, with their high surface-area-to-volume ratio, are ideal platforms for optimizing reactions like the Buchwald-Hartwig amination. rsc.org A hypothetical continuous flow setup for this compound synthesis would involve pumping streams of the reactants (L-alanine ester, 1-bromo-3,4-dichlorobenzene), base, and a solubilized palladium catalyst/ligand system into a mixing junction, followed by passage through a heated microreactor coil.

Key advantages include:

Precise Temperature Control: The high heat transfer efficiency prevents the formation of hotspots, reducing byproduct formation and improving selectivity. mdpi.com

Rapid Optimization: Reaction parameters such as temperature, residence time, and stoichiometry can be varied quickly to find the optimal conditions. beilstein-journals.org

Enhanced Safety: The small internal volume of the reactor minimizes the risk associated with handling reactive intermediates or exothermic reactions.

ParameterTypical Range in MicroreactorBenefit
Residence TimeSeconds to minutesRapid reaction and high throughput.
Temperature25 - 150 °CPrecise control allows for maximizing reaction rate while minimizing degradation.
Flow Rate0.1 - 10 mL/minEasily adjustable for process optimization and scaling (scale-out).
Pressure1 - 10 barCan be used to run reactions above the solvent's boiling point, accelerating the process.

This technology enables a more efficient and scalable synthesis, moving from milligram-scale optimization to kilogram-scale production by "numbering-up" or running multiple reactors in parallel.

Robotics and High-Throughput Experimentation in this compound Chemistry

The Buchwald-Hartwig amination is highly dependent on the interplay between the palladium precursor, phosphine ligand, base, and solvent. High-Throughput Experimentation (HTE) utilizes robotic platforms to rapidly screen a wide array of reaction conditions in parallel, dramatically accelerating the optimization process. rsc.orgyoutube.com

For the synthesis of this compound, a robotic system can be programmed to dispense different combinations of ligands, bases, and solvents into a 96-well plate. nih.gov Each well acts as a separate micro-scale reactor. After the reaction period, the plate is analyzed by high-throughput methods like LC-MS to determine the yield in each well.

A typical HTE screening workflow would involve:

Plate Preparation: A robotic liquid handler dispenses stock solutions of the aryl halide and alanine derivative into each well.

Reagent Addition: Different ligands, palladium sources, and bases are added to designated wells from a pre-established library.

Reaction: The plate is sealed and heated under an inert atmosphere.

Analysis: An automated system takes an aliquot from each well for rapid analysis to create a detailed map of how each component affects the reaction outcome.

This approach allows researchers to quickly identify the optimal catalyst system for this specific transformation from hundreds of possibilities, a task that would be prohibitively time-consuming using traditional methods. nih.gov

Mechanistic Elucidation of this compound Formation Pathways

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and overcoming challenges such as low yields or byproduct formation. The formation of this compound via palladium-catalyzed amination follows a well-established catalytic cycle. wikipedia.orglibretexts.org

The generally accepted mechanism involves four key steps:

Oxidative Addition: A low-valent Palladium(0) complex reacts with the 1-bromo-3,4-dichlorobenzene, inserting into the carbon-bromine bond to form an arylpalladium(II) halide intermediate. This step is often the rate-limiting step of the entire cycle. nih.gov

Amine Coordination & Deprotonation: The alanine (or its ester derivative) coordinates to the palladium(II) center. A base then removes the acidic proton from the amine group, forming a palladium-amido complex.

Reductive Elimination: This is the key bond-forming step. The N-(3,4-dichlorophenyl) group and the alanine moiety are eliminated from the palladium center, forming the desired C-N bond and regenerating the Palladium(0) catalyst.

Catalyst Regeneration: The regenerated Pd(0) species, coordinated to its ligands, can then enter another catalytic cycle.

Reaction Kinetics and Transition State Characterization in this compound Synthesis

The transition state is the highest energy point along the reaction coordinate. For the key steps in this compound synthesis, these states can be characterized computationally using Density Functional Theory (DFT).

Oxidative Addition Transition State: This involves the initial interaction of the Pd(0) catalyst with the C-Br bond of 1-bromo-3,4-dichlorobenzene. Calculations can model the bond-breaking and bond-forming processes and determine the energy barrier for this step.

Reductive Elimination Transition State: This involves the formation of the C-N bond. Characterizing this state is crucial for understanding how the electronic properties of the ligands and the aryl group influence the efficiency of the final product-forming step.

These computational models, combined with experimental kinetic data, provide a detailed picture of the energy landscape of the reaction, enabling a rational approach to catalyst and ligand design.

Identification and Role of Transient Intermediates in this compound Reactions

The catalytic cycle for the synthesis of this compound proceeds through several short-lived, or transient, intermediates that are typically not directly observed under normal reaction conditions. However, their existence is supported by extensive mechanistic studies on related systems. nih.govnih.gov

Key transient intermediates include:

Pd(0)L₂ Complex: The active catalytic species that initiates the cycle. The nature of the ligand (L) is critical for its stability and reactivity.

Arylpalladium(II) Halide Complex [(Ar)Pd(L)₂Br]: Formed after oxidative addition. This is an electrophilic species that is poised to react with the amine. In some cases, related intermediates have been isolated and characterized, providing strong evidence for the proposed mechanism. rsc.orgnih.gov

Palladium-Amido Complex [(Ar)Pd(L)₂(NR₂)]: Formed after deprotonation of the coordinated alanine. The geometry and electronic structure of this complex directly precede the crucial reductive elimination step.

Identifying these intermediates, often through low-temperature spectroscopy or by designing reactions that trap them, confirms the proposed pathway and provides insights into potential catalyst deactivation pathways or the formation of unwanted side products.

Process Optimization and Scale-Up Considerations for this compound Synthesis

The successful transition of a synthetic route for this compound from a laboratory-scale procedure to a large-scale industrial process hinges on meticulous process optimization and careful consideration of scale-up challenges. The primary goals of this phase are to maximize yield, purity, and throughput while ensuring operational safety, cost-effectiveness, and environmental sustainability. Optimization efforts typically focus on key reaction parameters of established synthetic methodologies such as Buchwald-Hartwig amination or reductive amination, which are plausible routes for the synthesis of N-aryl amino acids.

Process Parameter Optimization

A systematic approach, often employing Design of Experiments (DoE), is crucial for efficiently exploring the multi-dimensional parameter space and identifying optimal reaction conditions. bristol.ac.uk Key parameters for optimization in the synthesis of this compound would likely include:

Catalyst and Ligand Selection: For a Buchwald-Hartwig amination approach, the choice of palladium precursor and phosphine ligand is critical. acsgcipr.orgwikipedia.org Different generations of Buchwald-Hartwig catalysts and ligands offer varying levels of activity and stability. wikipedia.org A screening study would be conducted to identify the most efficient catalyst-ligand combination for the coupling of 3,4-dichloroaniline (B118046) with an appropriate alanine derivative. Parameters such as catalyst loading are optimized to reduce costs associated with precious metals while maintaining high conversion rates. acs.org

Base and Solvent Effects: The choice of base and solvent system is interdependent and significantly impacts reaction kinetics and yield. chemrxiv.org Inorganic bases like potassium carbonate or cesium carbonate are often employed, and their strength and solubility can influence the reaction rate. acs.org Solvents are selected based on their ability to solubilize reactants and intermediates, their boiling point for temperature control, and their environmental impact. acsgcipr.org

Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally accelerate reaction rates but can also lead to the formation of impurities through side reactions. An optimal temperature profile is one that provides a reasonable reaction time without compromising the purity of the this compound product.

Reactant Stoichiometry: The molar ratio of the aryl halide (or its equivalent) to the alanine derivative can be adjusted to maximize the conversion of the limiting reagent. A slight excess of one reactant may be used to drive the reaction to completion.

The results of such optimization studies are often tabulated to clearly illustrate the impact of each parameter on the reaction outcome.

Table 1: Illustrative Data for Optimization of Buchwald-Hartwig Amination for this compound Synthesis

Experiment Catalyst (mol%) Ligand Base Solvent Temperature (°C) Time (h) Yield (%)
1 Pd₂(dba)₃ (2.0) XPhos K₂CO₃ Toluene 100 24 75
2 Pd₂(dba)₃ (1.0) XPhos K₂CO₃ Toluene 100 24 68
3 Pd(OAc)₂ (2.0) SPhos Cs₂CO₃ Dioxane 110 18 88
4 Pd(OAc)₂ (2.0) SPhos Cs₂CO₃ 2-MeTHF 100 20 92

This table is generated for illustrative purposes based on typical optimization studies and does not represent actual experimental data.

For a reductive amination pathway, optimization would focus on the choice of reducing agent, pH control, and management of the imine intermediate formation. wikipedia.orgmasterorganicchemistry.com The selection between catalytic hydrogenation and hydride reducing agents would be a key consideration. wikipedia.org

Table 2: Illustrative Data for Optimization of Reductive Amination for this compound Synthesis

Experiment Reducing Agent Solvent pH Temperature (°C) Pressure (psi) Yield (%)
1 NaBH₃CN Methanol 6-7 25 N/A 85
2 NaBH(OAc)₃ Dichloromethane N/A 25 N/A 89
3 H₂/Pd-C Ethanol 5-6 50 50 95

This table is generated for illustrative purposes based on typical optimization studies and does not represent actual experimental data.

Scale-Up Considerations

Scaling up the optimized synthesis of this compound from the bench to a pilot plant or industrial scale introduces a new set of challenges that must be addressed to ensure a safe, reliable, and economical process.

Heat Transfer and Temperature Control: Exothermic reactions, which are common in both Buchwald-Hartwig and reductive amination processes, can pose significant safety risks on a large scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. A robust cooling system and careful control of addition rates are necessary to prevent thermal runaways.

Mixing and Mass Transfer: Ensuring efficient mixing is critical for maintaining homogeneity and achieving consistent reaction rates in large reactors. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, which can result in the formation of byproducts and reduced yields. The choice of agitator type and speed is a critical scale-up parameter.

Work-up and Product Isolation: Procedures that are straightforward on a laboratory scale, such as extractions and chromatographic purifications, can be cumbersome and costly at an industrial scale. The scale-up plan must include the development of efficient and scalable methods for product isolation and purification, such as crystallization or precipitation, to obtain this compound of the desired purity.

Safety and Environmental Concerns: A thorough hazard analysis is required to identify and mitigate any potential safety risks associated with the process, including the handling of flammable solvents, pyrophoric catalysts, or toxic reagents. The environmental impact of the process must also be considered, with a focus on minimizing waste generation and selecting greener solvents and reagents where possible. acsgcipr.org

By systematically addressing these process optimization and scale-up considerations, a robust and efficient manufacturing process for this compound can be developed.

Theoretical and Computational Chemistry of N 3,4 Dichlorophenyl Alanine

Quantum Chemical Investigations of N-(3,4-dichlorophenyl)alanine Electronic Structure

Density Functional Theory (DFT) Studies on Ground State Properties of this compound

Currently, there is a lack of publicly available scientific literature detailing Density Functional Theory (DFT) studies specifically focused on the ground state properties of this compound. While DFT is a widely used computational method for investigating the structural and electronic properties of molecules, specific research findings, including optimized geometries, bond lengths, bond angles, and dihedral angles for this particular compound, have not been identified in the searched resources.

Molecular Electrostatic Potential (MEP) Mapping of this compound

No specific studies containing Molecular Electrostatic Potential (MEP) maps for this compound were found in the available resources. An MEP map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. Without dedicated computational studies on this compound, a detailed analysis of its electrostatic potential is not possible.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors for this compound

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. However, specific data on the HOMO-LUMO energy gap and other reactivity descriptors (such as electronegativity, chemical hardness, and global softness) for this compound are not available in the public domain based on the conducted searches.

Conformational Analysis and Molecular Dynamics of this compound

Potential Energy Surface (PES) Mapping and Identification of Stable Conformers

Information regarding the Potential Energy Surface (PES) mapping and the identification of stable conformers of this compound is not present in the surveyed scientific literature. Such studies are essential for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.

Molecular Dynamics Simulations of this compound in Explicit Solvent Systems

There are no available research findings from molecular dynamics (MD) simulations of this compound in explicit solvent systems. MD simulations provide insights into the dynamic behavior of a molecule over time and its interactions with its environment, but this information has not been published for the specified compound.

Intermolecular Interactions and Solvation Effects on this compound

The biological activity and physicochemical properties of this compound are profoundly influenced by its interactions with its environment. Computational chemistry provides powerful tools to dissect these interactions at a molecular level. This section explores the non-covalent forces that govern the behavior of this compound in condensed phases and in solution.

Computational Analysis of Hydrogen Bonding Networks Involving this compound

This compound possesses functional groups capable of acting as both hydrogen bond donors (the carboxylic acid -OH and the secondary amine -NH) and acceptors (the carbonyl oxygen and the amine nitrogen). These interactions are critical in determining its crystal packing, conformation in biological systems, and interaction with pharmacological targets.

Computational methods, particularly Density Functional Theory (DFT), are employed to elucidate the geometry, strength, and nature of these hydrogen bonds. chemrevlett.comresearchgate.net By calculating parameters such as bond lengths, angles, and vibrational frequencies, researchers can identify and characterize the hydrogen bonding networks.

Key Hydrogen Bonding Motifs:

Carboxylic Acid Dimers: A common motif involves the formation of cyclic dimers through hydrogen bonds between the carboxylic acid groups of two this compound molecules.

Chain Formation: Head-to-tail hydrogen bonds between the carboxylic acid of one molecule and the amino group of another can lead to the formation of extended chains.

Solvent Interactions: In aqueous or other protic solvents, the hydrogen bonding capabilities of the molecule will be saturated by interactions with solvent molecules.

Advanced computational techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis provide deeper insights. chemrevlett.comnih.gov AIM theory can quantify the strength and nature (electrostatic vs. covalent) of a hydrogen bond by analyzing the electron density distribution. nih.gov NBO analysis can reveal the charge transfer interactions that contribute to hydrogen bond formation. nih.gov

Table 1: Representative Hydrogen Bond Parameters for this compound Dimers from DFT Calculations
Hydrogen Bond TypeDonor-Acceptor Distance (Å)Bond Angle (°)Interaction Energy (kcal/mol)
O-H···O=C (Carboxylic Dimer)2.65175-8.5
N-H···O=C (Amide-Carbonyl)2.90168-4.2

Investigation of π-π Stacking and Halogen Bonding in this compound Assemblies

Beyond hydrogen bonding, the aromatic dichlorophenyl ring of this compound facilitates other significant non-covalent interactions that influence its self-assembly and binding to biological targets.

π-π Stacking: The electron-rich π-system of the phenyl ring can interact with other aromatic systems through π-π stacking. These interactions are crucial for the stability of protein-ligand complexes and crystal packing. Computational studies on dichlorophenyl derivatives have shown that these moieties tend to form offset π-stacked structures. nih.govmdpi.com The strength of this interaction, typically in the range of -2 to -10 kcal/mol, can be quantified using high-level quantum mechanical calculations.

Halogen Bonding: The chlorine atoms on the phenyl ring can act as halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. researchgate.net In the context of this compound assemblies, chlorine atoms can form halogen bonds with carbonyl oxygens or amine nitrogens of neighboring molecules. mdpi.com Computational studies have demonstrated that while weaker than strong hydrogen bonds, halogen bonds can play a significant role in directing crystal architecture. mdpi.comresearchgate.net The interaction energy of chlorine-based halogen bonds is typically around -3.6 kcal/mol. mdpi.com

Table 2: Calculated Interaction Energies for Non-covalent Interactions in this compound Assemblies
Interaction TypeInteracting MoietiesCalculated Energy (kcal/mol)Methodology
π-π StackingDichlorophenyl - Dichlorophenyl-11.1DFT with dispersion correction
Halogen BondingC-Cl···O=C-3.6MEP and QTAIM/NCIplot

Explicit and Implicit Solvation Models for this compound Systems

The behavior of this compound in solution is governed by its interactions with solvent molecules. Computational solvation models are essential for predicting properties like solubility, conformational preference, and reactivity in different solvent environments.

Explicit Solvation Models: These models treat individual solvent molecules explicitly. Molecular dynamics (MD) simulations with explicit water molecules, for instance, can provide a detailed picture of the hydration shell around this compound, revealing the specific hydrogen bonding patterns and the influence of the solute on the local solvent structure.

Implicit Solvation Models: In contrast, implicit models represent the solvent as a continuous medium with a specific dielectric constant. nih.gov The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. nih.gov These models are computationally less expensive than explicit models and are effective for calculating solvation free energies and modeling the influence of the solvent on molecular properties and conformational equilibria. nih.gov Studies on similar amino acids like phenylalanine have utilized these models to understand solubility in various solvents, including water, ethanol, and acetone. sapub.orgresearchgate.net

The choice between explicit and implicit models depends on the specific research question. Explicit models are preferred for detailed studies of solute-solvent interactions, while implicit models are often sufficient for predicting bulk solvent effects.

In Silico Design Principles for this compound Analogs

The this compound scaffold serves as a valuable starting point for the design of new molecules with tailored biological activities. In silico methods provide a rational and efficient framework for designing and evaluating new analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govunc.edu For a series of this compound derivatives, a QSAR model could predict their activity based on calculated molecular descriptors.

The process involves:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each molecule.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity. physchemres.org

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

QSAR studies on other compounds containing the 3,4-dichlorophenyl group have successfully identified key structural features that influence their biological activity. nih.govnih.gov A well-validated QSAR model can be used to predict the activity of newly designed this compound analogs, prioritizing the most promising candidates for synthesis and experimental testing.

Ligand-Based and Structure-Based Virtual Screening Methodologies Utilizing this compound Cores

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com The this compound core can be used as a starting point for both ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening: This approach is used when the three-dimensional structure of the target is unknown. It relies on the knowledge of other molecules that bind to the target.

Pharmacophore Modeling: A pharmacophore model can be developed based on the key structural features of this compound and other known active compounds. This model, representing the essential steric and electronic features for biological activity, is then used to screen compound libraries.

Similarity Searching: Compounds that are structurally similar to the this compound core are identified from databases, based on the principle that structurally similar molecules are likely to have similar biological activities.

Structure-Based Virtual Screening: This method requires the 3D structure of the target protein.

Molecular Docking: The this compound core or its analogs are computationally "docked" into the binding site of the target protein. A scoring function is used to estimate the binding affinity and predict the binding pose of the molecule. This allows for the identification of analogs with improved binding characteristics. Computational studies on phenylalanine analogues have demonstrated the utility of this approach for identifying promising enzyme substrates. nih.gov

These virtual screening methodologies can significantly accelerate the drug discovery process by enriching the pool of compounds selected for experimental screening. nih.govsemanticscholar.org

De Novo Design Strategies for Novel Compounds Based on this compound Scaffolds

De novo drug design is a computational strategy that aims to construct novel molecular structures with desired pharmacological properties from the ground up, often starting from a molecular scaffold or fragment. The this compound scaffold presents a valuable starting point for such strategies due to the well-defined physicochemical properties imparted by the dichlorophenyl group, which can be crucial for molecular recognition by biological targets. Computational methods allow for the exploration of vast chemical space to design new ligands with potentially high affinity and selectivity.

The process of de novo design utilizing the this compound scaffold can be conceptualized as an iterative cycle. nih.gov This cycle typically begins with the identification of a biological target and its binding site. The this compound scaffold can then be computationally placed within this active site, and algorithms are used to "grow" new functional groups or link fragments to the core structure. These additions are guided by the goal of optimizing interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Several computational techniques are employed in de novo design. One common approach involves fragment-based design, where a library of molecular fragments is screened for their ability to bind to specific subpockets of the target's active site in proximity to the initial scaffold. These fragments are then computationally linked to the this compound core to generate novel, larger molecules. Another approach utilizes algorithms that build molecules atom-by-atom or fragment-by-fragment, continuously evaluating the potential binding affinity of the growing structure.

A key aspect of these design strategies is the use of scoring functions to predict the binding affinity of the newly designed compounds. These functions estimate the free energy of binding, allowing for the rapid computational screening of thousands of potential structures without the immediate need for chemical synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) modeling can also be integrated into the de novo design process. By analyzing a series of related compounds, QSAR models can identify key structural features that correlate with biological activity. nih.gov This information can then guide the de novo design algorithm to prioritize the generation of compounds with a higher probability of being active. For instance, a QSAR study on related structures might highlight the importance of the chlorine substitution pattern on the phenyl ring for target interaction, thus informing the design of new analogues.

While direct examples of de novo design studies starting from the this compound scaffold are not extensively documented in publicly available literature, the principles of this approach are widely applied in medicinal chemistry. The general workflow for such a strategy is outlined in the table below.

StepDescriptionComputational Tools and Methods
1. Target Identification and Scaffold Placement A biological target is selected, and its three-dimensional structure is obtained. The this compound scaffold is placed into the active site.Molecular Docking Software (e.g., AutoDock, GOLD), X-ray crystallography data of related complexes.
2. Fragment Growing or Linking New molecular fragments are added to the scaffold to form novel molecules that complement the shape and chemical environment of the active site.De Novo Design Software (e.g., LUDI, SPROUT), Fragment Libraries.
3. Scoring and Ranking The potential binding affinities of the newly designed molecules are estimated using scoring functions. The most promising candidates are ranked.Scoring Functions (e.g., empirical, knowledge-based, force-field based), Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.
4. ADMET Prediction The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked compounds are computationally predicted to assess their drug-likeness.QSAR models, specialized ADMET prediction software.
5. Synthesis and Biological Evaluation The most promising virtual compounds are synthesized and tested experimentally to validate the computational predictions.Standard organic synthesis techniques, in vitro and in vivo biological assays.

The dichlorophenyl moiety of the this compound scaffold is of particular interest in de novo design. The chlorine atoms can engage in halogen bonding, a noncovalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the hydrophobic nature of the dichlorophenyl group can drive binding to nonpolar pockets within an active site. Computational models in de novo design can explicitly account for these types of interactions to optimize the affinity of the designed ligands.

For example, in the design of inhibitors for a specific enzyme, the this compound scaffold could be used to occupy a hydrophobic pocket, with the alanine (B10760859) portion providing attachment points for building moieties that interact with nearby polar residues. The computational design process would explore various chemical groups to attach to the alanine's amine and carboxyl groups to maximize these interactions.

Ultimately, de novo design strategies based on the this compound scaffold offer a powerful, rational approach to the discovery of novel bioactive compounds. By leveraging computational power to explore chemical space and predict binding affinity, these methods can accelerate the early stages of drug discovery.

Reactivity, Derivatization, and Analog Synthesis of N 3,4 Dichlorophenyl Alanine

Directed Functionalization of the N-(3,4-dichlorophenyl)alanine Core Structure

The functionalization of this compound can be directed towards its carboxylic acid, amine group, or aromatic ring, allowing for the systematic construction of analogs and derivatives.

The carboxylic acid group is a versatile handle for derivatization, most commonly leading to the formation of esters and amides. These reactions typically proceed via the activation of the carboxyl group to enhance its electrophilicity.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished under various conditions. pearson.com A common laboratory method is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is valued for its mild conditions, which are compatible with the stereochemical integrity of the α-carbon. organic-chemistry.org

Amide Bond Formation: The coupling of the carboxylic acid with primary or secondary amines to form amides is a cornerstone of peptide synthesis and medicinal chemistry. nih.gov This transformation requires the use of coupling reagents to form a highly reactive acyl intermediate. iris-biotech.de Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are frequently employed, often in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), to facilitate efficient amide bond formation with minimal side reactions. sigmaaldrich.combachem.com Research has shown that N-acylamino amides can be synthesized from 3,4-dichloroaniline (B118046) and N-acylated amino acids using O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as the activating agent. scielo.br

Table 1: Common Derivatization Reactions of the Carboxylic Acid Moiety
Reaction TypeDerivative FormedTypical ReagentsKey Features
Esterification (Steglich)Ester (e.g., Methyl, Ethyl, tert-Butyl)Alcohol (ROH), DCC or EDC, DMAPMild conditions, suitable for acid-labile substrates. organic-chemistry.org
Amide CouplingAmideAmine (RNH2), HBTU/HATU or TBTU, DIPEAHigh efficiency, widely used in peptide synthesis. sigmaaldrich.comscielo.br
ReductionPrimary AlcoholLiAlH4 or BH3·THFConverts the carboxylic acid to a hydroxymethyl group.

The secondary amine in the this compound structure is a nucleophilic center that can readily undergo acylation, alkylation, and sulfonylation reactions.

N-Acylation: The reaction of the amine with acylating agents such as acyl chlorides or acid anhydrides provides the corresponding N-acyl derivatives. chemguide.co.uk For instance, treatment with benzoyl chloride in the presence of a base would yield Ethyl N-benzoyl-N-(3,4-dichlorophenyl)-2-aminopropionate. researchgate.net This modification can alter the molecule's electronic properties and steric profile.

N-Alkylation: Introduction of alkyl groups onto the nitrogen atom can be achieved using alkyl halides. This reaction typically requires a base to deprotonate the amine, increasing its nucleophilicity.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) yields sulfonamides. This functional group is known for its stability and its ability to act as a hydrogen bond donor.

Table 2: Common Modifications of the Amine Group
Reaction TypeDerivative FormedTypical ReagentsNotes
AcylationAmideAcyl chloride (RCOCl), Base (e.g., Pyridine)Forms a stable amide linkage. chemguide.co.uk
AlkylationTertiary AmineAlkyl halide (R-X), Base (e.g., K2CO3)Increases steric bulk around the nitrogen.
SulfonylationSulfonamideSulfonyl chloride (RSO2Cl), BaseIntroduces a stable, electron-withdrawing group.

The dichlorophenyl ring is susceptible to electrophilic aromatic substitution, although the existing substituents heavily influence the position of the incoming electrophile. The two chlorine atoms are electron-withdrawing via induction but are ortho-, para-directors due to resonance effects of their lone pairs. youtube.commasterorganicchemistry.com Conversely, the N-alanine substituent is deactivating and generally considered a meta-director. libretexts.org

The regiochemical outcome of a substitution reaction depends on the interplay of these directing effects. The positions ortho to the N-alanine group (C2 and C6) are sterically hindered. The position para to the N-alanine group (C4) is already substituted with a chlorine atom. Therefore, electrophilic attack is most likely to occur at the positions influenced by the chloro-directing groups that are least sterically encumbered and least deactivated by the N-alanine group.

Position 5: This position is para to the C4-chloro group and ortho to the C3-chloro group, making it an electronically favorable site.

Position 2: This position is ortho to the C3-chloro group but is also ortho to the bulky and deactivating N-alanine group, making it less favorable.

Position 6: This position is ortho to the N-alanine group and meta to both chloro groups, making it the least likely site for substitution.

Therefore, further electrophilic substitutions, such as nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃), are predicted to occur predominantly at the C5 position of the aromatic ring. libretexts.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major ProductRationale
NitrationHNO3, H2SO45-Nitro-N-(3,4-dichlorophenyl)alanineDirected ortho/para by chlorine atoms to the least hindered and deactivated position. libretexts.org
BrominationBr2, FeBr35-Bromo-N-(3,4-dichlorophenyl)alanineSimilar directing effects as nitration. libretexts.org
SulfonationFuming H2SO4This compound-5-sulfonic acidDirecting effects favor substitution at C5.

Stereoselective Transformations and Chiral Pool Applications of this compound

Assuming the use of an enantiomerically pure form, such as L-N-(3,4-dichlorophenyl)alanine, the compound serves as a valuable chiral building block. Its stereocenter can be susceptible to changes in configuration or can be used to direct the stereochemistry of new chiral centers.

The stereochemical integrity of the α-carbon in amino acids is a critical concern, particularly during chemical synthesis. Epimerization, the change in configuration at one of multiple stereocenters, or racemization (if it is the only stereocenter) can occur, leading to a loss of optical purity. researchgate.net

The primary mechanism for this loss of stereochemistry involves the deprotonation of the α-hydrogen, forming a planar enolate intermediate. nih.gov Reprotonation can then occur from either face, leading to a mixture of stereoisomers. This process is particularly prevalent under basic conditions or during certain activation procedures for peptide coupling. nih.govu-tokyo.ac.jp For example, the formation of a 5(4H)-oxazolone intermediate during carboxyl group activation is a well-known pathway to racemization. researchgate.net

Factors influencing the rate of epimerization include:

Base Strength: Stronger bases increase the rate of α-proton abstraction.

Coupling Reagents: Certain reagents are more prone to inducing racemization. For instance, carbodiimides like EDC can lead to more epimerization than others, especially in the absence of additives like 1-Hydroxybenzotriazole (HOBt). nih.govu-tokyo.ac.jp

Solvent: Polar solvents can increase the rate of epimerization. u-tokyo.ac.jp

Temperature: Higher temperatures generally accelerate the rate of epimerization.

Table 4: Factors Affecting Epimerization of Amino Acid Derivatives
FactorCondition Promoting EpimerizationCondition Suppressing Epimerization
BaseStrong bases (e.g., alkoxides)Weak, sterically hindered bases (e.g., DIPEA)
Coupling ReagentEDC without additivesHATU, or carbodiimides with additives (HOBt, Oxyma Pure). bachem.com
SolventPolar aprotic (e.g., DMF)Nonpolar (e.g., Dichloromethane)
TemperatureElevated temperaturesLow temperatures (e.g., 0 °C)

The use of enantiopure compounds from readily available natural sources is a powerful strategy in asymmetric synthesis known as the chiral pool approach. mdpi.com Phenylalanine and its derivatives are often used in this context. researchgate.netnih.gov When L-N-(3,4-dichlorophenyl)alanine is incorporated into a larger molecule, its existing stereocenter can influence the stereochemical outcome of subsequent reactions, leading to the preferential formation of one diastereomer over another.

For example, if the this compound unit is part of a molecule undergoing a reaction that creates a new stereocenter (e.g., reduction of a ketone, or an aldol (B89426) reaction), the chiral environment provided by the alanine (B10760859) moiety can direct the approach of the reagent. This substrate-controlled asymmetric induction is a fundamental tool for constructing complex molecules with defined stereochemistry. The dichlorophenyl group, being bulky, can play a significant role in creating a biased steric environment, thereby enhancing the level of diastereoselectivity in such transformations.

Table 5: Potential Diastereoselective Reactions Using this compound
Reaction TypeApplication of Chiral MoietyExpected Outcome
Aldol AdditionAs a chiral auxiliary attached to the enolate component.Preferential formation of one diastereomeric β-hydroxy carbonyl product.
Ketone ReductionAs part of a larger molecule containing a prochiral ketone.Generation of a specific diastereomer of the secondary alcohol.
Diels-Alder ReactionAs a chiral dienophile or attached to a diene.Formation of a diastereomerically enriched cycloadduct.

Synthesis of this compound Conjugates and Targeted Delivery Systems

Conjugation chemistry leverages the functional groups of this compound to attach it to other molecules, including peptides, polymers, and nanoparticles. This process can enhance the therapeutic properties of the parent molecules, improve their delivery to specific sites in the body, and create novel bifunctional agents.

The incorporation of this compound into peptide chains can serve to link a peptide to a small molecule drug, creating a peptide-drug conjugate (PDC). nih.govgenscript.com PDCs are a promising therapeutic strategy designed to combine the targeting specificity of peptides with the therapeutic potency of small-molecule drugs. nih.gov The this compound moiety can be part of a di- or tripeptide sequence that acts as a linker, connecting the drug to a larger peptide or directly to a targeting ligand.

A notable example involves the conjugation of peptides containing this compound with galantamine, a drug used in the management of Alzheimer's disease. nih.gov Researchers have explored this strategy based on the finding that peptides containing the N-(3,4-dichlorophenyl)-D,L-Ala-OH moiety can inhibit γ-secretase, an enzyme implicated in the production of amyloid-beta plaques in Alzheimer's disease. By conjugating these peptides to galantamine, which is an acetylcholinesterase (AChE) inhibitor, the resulting compounds were hypothesized to exhibit dual activity against both AChE and γ-secretase. nih.gov

In these conjugates, di- or tripeptides incorporating the this compound sequence were linked to the galantamine molecule at specific positions (e.g., position 6 or 11) through either ester or amide bonds. nih.gov For instance, a tripeptide containing N-(3,4-dichlorophenyl)-d,l-Ala-OH was covalently attached to position 6 of galantamine via an ester bond. nih.gov This synthetic approach creates a single molecule capable of addressing multiple pathological targets.

Table 1: Examples of this compound Peptide Conjugates

Conjugate NameComponentsLinkage TypeTarget/Purpose
GAL-LEUGalantamine, 3,4-dichlorophenyl-alanil-leucil-glycineEsterDual AChE and γ-secretase inhibition for Alzheimer's
GAL-VALGalantamine, 3,4-dichlorophenyl-alanil-valil-glycineEsterDual AChE and γ-secretase inhibition for Alzheimer's

This table is generated based on data from pharmacological investigations of new galantamine peptide esters. nih.govnih.govresearchgate.net

The conjugation of drug molecules to polymers or nanoparticles is a widely used strategy to improve drug delivery, enhance bioavailability, and achieve controlled release. nih.govport.ac.uklahannlab.com While specific examples of this compound directly conjugated to polymers or nanoparticles are not extensively documented in available literature, the principles of bioconjugation provide a clear framework for how such systems could be synthesized.

Polymer Conjugation: Polymer-drug conjugates (PDCs) involve the covalent attachment of a drug to a polymer backbone. nih.gov this compound, or a derivative, could be conjugated to various biocompatible polymers such as polyethylene (B3416737) glycol (PEG), N-(2-hydroxypropyl)methacrylamide (HPMA), or poly(amino acids). whiterose.ac.ukmdpi.com The conjugation can be achieved through several strategies:

"Conjugation to" Method: A pre-synthesized polymer with reactive functional groups is reacted with the this compound derivative. For example, the carboxylic acid group of this compound could be activated and reacted with hydroxyl or amino groups on a polymer backbone to form ester or amide linkages.

"Conjugation through" Method: A monomer is first derivatized with this compound, and this new monomer is then polymerized. This allows for more precise control over the placement and density of the drug molecule along the polymer chain.

Nanoparticle Conjugation: Nanoparticles, including inorganic nanoparticles (e.g., iron oxide, gold) and organic nanoparticles (e.g., liposomes, polymeric micelles), serve as carriers for targeted drug delivery. nih.govmdpi.com this compound derivatives could be attached to the surface of nanoparticles. This is typically achieved by first functionalizing the nanoparticle surface with reactive groups (e.g., amines, carboxyls) and then coupling the drug derivative using standard cross-linking chemistry. For instance, magnetic iron oxide nanoparticles (Fe3O4) can be coated with materials like chitosan (B1678972) or PEG, which provide functional groups for subsequent drug attachment. mdpi.com The amino or carboxyl group of this compound could be used for covalent attachment to these surface-functionalized nanoparticles, enabling targeted delivery under the influence of an external magnetic field. mdpi.com

Development of this compound Mimics and Bioisosteres

Bioisosterism is a strategy in medicinal chemistry used to design analogs of a lead compound by replacing atoms or groups with other atoms or groups that have similar physicochemical properties. princeton.edudrughunter.comu-tokyo.ac.jp This approach is employed to optimize potency, selectivity, metabolic stability, and other pharmacokinetic properties. drughunter.com The development of mimics and bioisosteres of this compound involves modifying its core structure to probe and enhance its biological activity.

Key bioisosteric modifications could include:

Aromatic Ring Substitution: The 3,4-dichloro substitution pattern on the phenyl ring is a critical feature. Bioisosteres could involve replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with non-halogen groups like trifluoromethyl (CF3), methyl (CH3), or cyano (CN). cambridgemedchemconsulting.com These changes can alter the electronic properties, lipophilicity, and metabolic stability of the compound. For instance, replacing a methoxy (B1213986) group with an indazole ring has been shown to restore metabolic stability in other chemical series. cambridgemedchemconsulting.com

Ring System Replacement: The entire dichlorophenyl ring could be replaced with other aromatic or heteroaromatic systems, such as pyridyl, thiophene, or other bicyclic systems, to explore different binding interactions with a biological target. cambridgemedchemconsulting.com

Backbone Modification: The alanine backbone itself can be modified. The α-methyl group could be replaced with other small alkyl groups to alter steric hindrance. The secondary amine or the carboxylic acid could be replaced with non-classical bioisosteres to change acidity, basicity, and hydrogen bonding capacity. For example, a carboxylic acid can be replaced by a tetrazole or a hydroxamic acid to maintain acidity while altering other properties.

The goal of creating these mimics is to retain the essential pharmacophoric features of the parent molecule while improving its drug-like properties.

Structure-Activity Relationship (SAR) Studies Through this compound Analog Synthesis and Design

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. acs.orgmdpi.com For this compound, a systematic SAR study would involve the synthesis and biological evaluation of a library of analogs to determine the key structural requirements for its activity.

An SAR campaign for this compound would typically investigate the following structural modifications:

Phenyl Ring Substituents:

Position: The effect of moving the chlorine atoms to other positions on the phenyl ring (e.g., 2,4-dichloro, 2,5-dichloro, 3,5-dichloro) would be evaluated to understand the importance of the 3,4-substitution pattern for target interaction.

Nature of Halogen: Replacing chlorine with other halogens (F, Br, I) would provide insight into the role of atom size, electronegativity, and the potential for halogen bonding in biological activity.

Other Substituents: Introducing a range of electron-donating (e.g., -OCH3, -CH3) and electron-withdrawing (e.g., -CF3, -NO2) groups would probe the electronic requirements of the aromatic ring for optimal activity. mdpi.com

Alanine Moiety:

Stereochemistry: If the biological target is stereospecific, the activity of the L- and D-enantiomers of this compound would be compared.

Alpha-Substituent: The methyl group of the alanine could be replaced with hydrogen (glycine analog) or larger alkyl groups to assess the impact of steric bulk near the chiral center.

Linker and Amine Group:

The N-phenyl linkage is a key feature. SAR studies could explore replacing the direct N-C bond with a short spacer (e.g., N-benzyl) or modifying the secondary amine to a tertiary amine to understand the role of the N-H bond in hydrogen bonding.

The results of such studies are typically compiled into an SAR table, which correlates structural changes with changes in biological potency (e.g., IC50 or EC50 values). This information provides a roadmap for designing more potent and selective compounds. For example, in a series of N-substituted 3,4-pyrroledicarboximides, SAR analysis revealed that specific substitutions on an arylpiperazinyl fragment were crucial for inhibiting COX-2 enzymes. mdpi.com Similarly, for this compound, SAR would elucidate which parts of the molecule are essential for its function and which can be modified to fine-tune its properties.

Advanced Analytical Methodologies for N 3,4 Dichlorophenyl Alanine Research

Chromatographic Techniques for Separation and Quantification of N-(3,á-dichlorophenyl)alanine

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of chemical compounds. For a molecule like N-(3,4-dichlorophenyl)alanine, various chromatographic methods are utilized to address specific analytical challenges, from routine purity checks to complex chiral separations.

High-Performance Liquid Chromatography (HPLC) is the most frequently employed technique for assessing the purity and determining the concentration of this compound. mdpi.comresearchgate.net The development of a robust HPLC method is critical for ensuring accurate and reproducible results. A typical method involves a reversed-phase approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Method development focuses on optimizing several parameters to achieve efficient separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products. researchgate.net Key variables include the choice of column, the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), the pH of the mobile phase, and the column temperature. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to achieve better resolution of complex mixtures. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where this compound exhibits strong absorbance.

For accurate quantification, a calibration curve is constructed using certified reference standards of this compound at various known concentrations. The peak area of the analyte in an unknown sample is then compared to this curve to determine its concentration.

Table 1: Illustrative HPLC Method Parameters for this compound Purity Analysis

Parameter Condition Purpose
Column C18, 250 mm x 4.6 mm, 5 µm Provides a nonpolar stationary phase for reversed-phase separation.
Mobile Phase A 0.1% Trifluoroacetic Acid in Water Aqueous component of the mobile phase, controls pH.
Mobile Phase B Acetonitrile Organic modifier, adjusts the elution strength.
Gradient 5% B to 95% B over 20 minutes Ensures elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/min Maintains consistent and reproducible retention times.
Column Temp. 30 °C Ensures stable retention times and peak shapes.
Detection UV at 245 nm Monitors the eluent for the analyte and impurities.

| Injection Vol. | 10 µL | Standardized volume for quantitative analysis. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, amino acids like this compound are non-volatile and thermally labile due to their polar carboxyl and amino groups. thermofisher.com Therefore, direct analysis by GC is not feasible. To overcome this limitation, derivatization is required to convert the non-volatile amino acid into a stable and volatile derivative. thermofisher.comnih.gov

The derivatization process involves chemically modifying the functional groups to increase volatility. Common methods for amino acids include silylation, acylation, and esterification. Silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a widely used approach that replaces the active hydrogens on the amino and carboxyl groups with trimethylsilyl (TMS) groups. thermofisher.com The resulting TMS-derivative of this compound is significantly more volatile and can be readily analyzed by GC, typically with flame ionization detection (FID) or mass spectrometry (MS).

GC analysis of the derivatized compound can provide valuable information on its purity and can be used to detect and quantify volatile impurities that may not be amenable to HPLC analysis.

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids

Reagent Abbreviation Derivative Formed Key Advantages
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Trimethylsilyl (TMS) Forms volatile by-products that elute with the solvent front. thermofisher.com
N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide MtBSTFA tert-butyldimethylsilyl (TBDMS) Produces stable derivatives with characteristic mass spectra. nih.gov
N,N-dimethylformamide dimethyl acetal Methyl-8 N,N-dimethylformamidine Rapid reaction times.

This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers. As the biological activity of enantiomers can differ significantly, it is crucial to separate and quantify them to determine the enantiomeric purity of a sample. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often offering advantages over traditional HPLC. rsc.orgafmps.be

SFC utilizes a mobile phase composed of a supercritical fluid, most commonly carbon dioxide (CO₂), often mixed with a small amount of an organic modifier like methanol or isopropanol. nih.govphenomenex.com This mobile phase exhibits low viscosity and high diffusivity, allowing for faster separations and higher efficiencies compared to liquid chromatography. afmps.be

For chiral resolution, the separation is performed on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for a broad range of chiral compounds. chromatographyonline.com The development of an SFC method involves screening various CSPs and mobile phase modifiers to find the optimal conditions for enantiomeric separation. This technique is invaluable for assessing the enantiomeric excess (e.e.) and ensuring the stereochemical integrity of this compound.

Table 3: Representative Chiral Stationary Phases (CSPs) for SFC

CSP Type Chiral Selector Common Trade Names
Polysaccharide-based Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD
Polysaccharide-based Cellulose tris(4-chloro-3-methylphenylcarbamate) Lux Cellulose-2

In many instances, this compound may be synthesized or isolated as a salt, associated with a specific counter-ion. For example, if the compound is purified using an acid, it may exist as a salt with the conjugate base of that acid (e.g., chloride, trifluoroacetate). Ion Chromatography (IC) is the preferred method for the identification and quantification of these inorganic and organic counter-ions. thermofisher.comshimadzu.comresearchgate.net

IC separates ions based on their interaction with a charged stationary phase (an ion-exchange resin). metrohm.com A sample solution is introduced into the IC system, and an aqueous eluent carries it through the column. The separation occurs as different ions interact with the resin to varying degrees. Suppressed conductivity detection is typically used, which provides high sensitivity for the ions of interest while minimizing the background signal from the eluent. thermofisher.com

This analysis is critical in pharmaceutical development and quality control to confirm the correct salt form of a substance and to quantify the amount of the counter-ion present. shimadzu.comthermofisher.com

Table 4: Common Counter-Ions and Typical IC Conditions

Ion Type Common Counter-Ions Typical Column Type Detection Method
Anions Chloride (Cl⁻), Bromide (Br⁻), Acetate (CH₃COO⁻), Trifluoroacetate (CF₃COO⁻), Sulfate (SO₄²⁻) Anion-Exchange Suppressed Conductivity

| Cations | Sodium (Na⁺), Potassium (K⁺), Ammonium (NH₄⁺), Calcium (Ca²⁺), Magnesium (Mg²⁺) | Cation-Exchange | Suppressed Conductivity |

Spectroscopic and Spectrometric Characterization Methods for this compound

Spectroscopic methods provide detailed information about the molecular structure and chemical environment of a compound. These techniques are indispensable for confirming the identity and elucidating the precise structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. duke.edu It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the complete assignment of all proton (¹H) and carbon (¹³C) signals to specific atoms within the structure of this compound.

A standard set of NMR experiments is typically performed. A one-dimensional (1D) ¹H NMR spectrum provides information about the different types of protons and their relative numbers. The chemical shift of each proton is indicative of its electronic environment, and the splitting patterns (multiplicity) reveal information about neighboring protons. A 1D ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

To definitively assign the structure, two-dimensional (2D) NMR experiments are employed. Experiments like Correlation Spectroscopy (COSY) identify protons that are coupled to each other (typically on adjacent carbons), while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with the carbon atom to which it is directly attached. By combining the information from these experiments, a complete and unambiguous structural assignment can be made, confirming the identity of this compound and distinguishing it from potential isomers. nih.govduke.edu

Table 5: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-2' (Aromatic) ~7.4 Doublet
H-5' (Aromatic) ~7.2 Doublet of Doublets
H-6' (Aromatic) ~7.0 Doublet
α-CH ~4.0 Triplet
β-CH₂ ~3.1 Doublet
NH₂ Variable Broad Singlet
COOH Variable Broad Singlet

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Accurate Mass Determination, Fragmentation Analysis, and Isotopic Profiling

Mass spectrometry is an indispensable tool for the structural elucidation of this compound, providing precise information on its mass, elemental composition, and structural motifs through fragmentation analysis.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap mass analysis, are employed to determine the monoisotopic mass of this compound with high accuracy (typically within 5 ppm). This precise measurement is fundamental for confirming the elemental formula (C₉H₉Cl₂NO₂) of the molecule, distinguishing it from other isobaric compounds.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ is subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a roadmap to the molecule's structure. Key fragmentation pathways for this compound are predicted to involve:

Loss of water and carbon monoxide: A common fragmentation for amino acids, leading to the [M+H - H₂O - CO]⁺ ion.

Cleavage of the N-Cα bond: This can result in ions corresponding to the dichlorophenylamine moiety or the alanine (B10760859) backbone.

Loss of the carboxylic acid group: Decarboxylation is a typical fragmentation route for amino acids.

The analysis of these fragments allows for the unambiguous confirmation of the connectivity between the 3,4-dichlorophenyl group and the alanine structure.

Isotopic Profiling: A hallmark of chlorinated compounds in mass spectrometry is their distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). For a molecule containing two chlorine atoms like this compound, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion. The M+ peak will contain only ³⁵Cl isotopes. The M+2 peak, two mass units higher, will be prominent due to the presence of one ³⁷Cl isotope and will have a relative intensity of approximately 65% of the M+ peak. A smaller M+4 peak, resulting from the presence of two ³⁷Cl isotopes, will also be observable with a relative intensity of about 10% of the M+ peak. This unique isotopic signature is a powerful diagnostic tool for identifying dichlorinated compounds in a sample.

Table 1: Predicted Mass Spectrometry Data for this compound
ParameterPredicted Value/Observation
Molecular FormulaC₉H₉Cl₂NO₂
Monoisotopic Mass233.0010 Da
Protonated Molecule [M+H]⁺234.0088 Da
Key Isotopic Peaks (Relative Intensity)M+ (¹²C₉¹H₉³⁵Cl₂¹⁴N¹⁶O₂) : 100%
M+2 (incorporating one ³⁷Cl) : ~65%
M+4 (incorporating two ³⁷Cl) : ~10%
Predicted Major Fragment Ions (from [M+H]⁺)[M+H - H₂O]⁺
[M+H - COOH]⁺
[C₆H₅Cl₂N]⁺ (Dichlorophenylamine fragment)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule. For this compound, key characteristic absorption bands are expected for the N-H group, the carboxylic acid group, and the dichlorinated aromatic ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman is particularly useful for analyzing non-polar bonds and skeletal structures, such as the C-C bonds within the aromatic ring.

Key vibrational modes for this compound include:

N-H Stretch: A characteristic band in the IR spectrum, typically around 3300-3400 cm⁻¹, confirming the secondary amine linkage.

C=O Stretch: A strong absorption in the IR spectrum, usually in the region of 1700-1750 cm⁻¹, from the carboxylic acid group.

O-H Stretch: A broad band in the IR spectrum, often overlapping with C-H stretches, from the carboxylic acid, typically in the 2500-3300 cm⁻¹ range.

Aromatic C-H and C=C Stretches: These appear in both IR and Raman spectra. C-H stretches are typically found above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-Cl Stretches: The carbon-chlorine stretching vibrations are expected in the lower frequency "fingerprint" region of the spectrum, typically between 600-800 cm⁻¹, providing evidence for the dichlorophenyl substitution.

Table 2: Predicted Key Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Primary Detection Method
N-H (Amine)Stretching3300 - 3400IR
O-H (Carboxylic Acid)Stretching (broad)2500 - 3300IR
Aromatic C-HStretching3000 - 3100IR, Raman
Aliphatic C-HStretching2850 - 3000IR, Raman
C=O (Carboxylic Acid)Stretching1700 - 1750IR (Strong)
Aromatic C=CRing Stretching1450 - 1600IR, Raman
C-ClStretching600 - 800IR, Raman (Strong)

UV-Vis Spectroscopy for Electronic Transitions and Molar Absorptivity Determination

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. For this compound, the primary chromophore is the 3,4-dichlorophenyl ring.

The UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the aromatic system. The presence of the chlorine substituents and the amino acid side chain will influence the exact position (λ_max) and intensity of these absorption bands. The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a given wavelength, can be determined using the Beer-Lambert law. This value is crucial for the quantitative analysis of the compound in solution. The electronic transitions are sensitive to the solvent environment, and solvatochromic studies can provide insights into the molecule's interaction with different solvents.

Table 3: Predicted UV-Vis Spectroscopic Properties of this compound
ParameterPredicted Observation
Primary Chromophore3,4-Dichlorophenyl ring
Expected Electronic Transitionπ→π*
Approximate λ_max~250-290 nm
Molar Absorptivity (ε)Dependent on solvent and pH, requires experimental determination

Hyphenated Techniques in this compound Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for analyzing this compound, especially in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Trace Quantification

LC-MS/MS is the premier technique for the sensitive and selective quantification of non-volatile compounds like this compound in biological or environmental samples. The process involves:

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is typically used to separate the target analyte from other components in the sample matrix.

Ionization: The eluent from the HPLC is directed into the mass spectrometer, where this compound is ionized, most commonly using electrospray ionization (ESI) to form the [M+H]⁺ ion.

Tandem Mass Spectrometry Detection: A triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. The first quadrupole selects the precursor ion ([M+H]⁺), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific, high-intensity product ion for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences and enabling accurate quantification even at trace levels.

This method allows for the development of robust and validated assays for determining the concentration of this compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Identification

While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS can be employed to identify related volatile metabolites or for its analysis after chemical derivatization. sigmaaldrich.comthermofisher.comnih.gov

Derivatization: To increase volatility, the polar functional groups (amine and carboxylic acid) of this compound must be derivatized. sigmaaldrich.com Common derivatization strategies include silylation (e.g., using MTBSTFA) or esterification followed by acylation. sigmaaldrich.comthermofisher.com These reactions convert the non-volatile amino acid into a derivative that can be readily analyzed by GC.

Analysis: The derivatized sample is injected into the GC, where it is separated from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are typically ionized by electron impact (EI). The resulting mass spectra, with their rich fragmentation patterns, can be compared to spectral libraries for confident identification of the derivatized this compound or its volatile metabolites. sigmaaldrich.com

Advanced Chiroptical Methods for this compound Stereochemistry

As this compound contains a chiral center at the α-carbon, methods capable of distinguishing between its enantiomers (D and L forms) are critical.

Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. wikipedia.org It measures the differential absorption of left and right circularly polarized infrared light for each vibrational mode. wikipedia.orgmdpi.com The resulting VCD spectrum is a unique fingerprint of the molecule's three-dimensional structure, including its stereochemistry. By comparing the experimental VCD spectrum of this compound to spectra predicted by quantum chemical calculations for the D and L enantiomers, the absolute configuration can be unambiguously assigned. nih.gov

Indirect Chromatographic Methods: A common approach for stereochemical determination involves derivatizing the amino acid with a chiral derivatizing agent, such as Marfey's reagent (FDAA) or its analogues (e.g., l-FDLA). nih.govnih.govmdpi.com This reaction converts the enantiomeric pair into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard achiral reversed-phase HPLC. nih.govmdpi.com Coupling this separation with mass spectrometry (LC-MS) allows for the sensitive detection and quantification of each diastereomer, thereby determining the enantiomeric composition of the original sample. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org The resulting curve, known as an ORD spectrum, is characteristic of a chiral molecule and its stereochemistry. The shape of the ORD curve, particularly in the vicinity of an electronic absorption band (an effect known as the Cotton effect), is directly related to the absolute configuration of the chiral center. rsc.org

Circular Dichroism (CD) Spectroscopy for this compound Enantiomer Characterization

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.orgmit.edu Since enantiomers interact differently with circularly polarized light, CD spectroscopy is an indispensable tool for characterizing the enantiomers of this compound.

The principle of CD spectroscopy lies in the fact that a chromophore, such as the dichlorophenyl group in this compound, when present in a chiral environment, will absorb left- and right-circularly polarized light to different extents. mit.edu The resulting CD spectrum is a plot of this difference in absorption (ΔA = A_L - A_R) versus wavelength. Enantiomers, being non-superimposable mirror images, produce CD spectra that are exact mirror images of each other, exhibiting equal magnitude but opposite signs at every wavelength. researchgate.netresearchgate.net For instance, if the (R)-enantiomer shows a positive peak at a specific wavelength, the (S)-enantiomer will show a negative peak of the same intensity at that same wavelength.

This characteristic "fingerprint" allows for the unambiguous identification of each enantiomer. Furthermore, the magnitude of the CD signal is directly proportional to the concentration and enantiomeric excess (ee) of the sample, making it a valuable tool for quantitative analysis and for monitoring stereoselective reactions. The CD spectrum of this compound is expected to be influenced by the electronic transitions of the aromatic chromophore and the carboxyl group, both of which are in proximity to the chiral center. libretexts.orgccspublishing.org.cn

Interactive Table 1: Hypothetical Circular Dichroism Data for this compound Enantiomers

This table illustrates the expected mirror-image relationship in the CD spectra of the (R) and (S) enantiomers.

Wavelength (nm)(R)-N-(3,4-dichlorophenyl)alanine Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)(S)-N-(3,4-dichlorophenyl)alanine Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
210+15,000-15,000
225-8,000+8,000
240+500-500
275+1,200-1,200
285-900+900

Optical Rotatory Dispersion (ORD) Studies for Absolute Configuration Assignment

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the variation of a compound's optical rotation as a function of the wavelength of light. researchgate.netubc.ca It is a valuable method for assigning the absolute configuration (R or S) of chiral molecules like this compound. slideshare.net

The ORD curve is a plot of specific rotation [α] against wavelength (λ). slideshare.net For chiral molecules containing a chromophore that absorbs light in the measured wavelength range, the ORD curve exhibits a characteristic pattern known as the Cotton effect. ubc.ca The Cotton effect is the combination of both the differential absorption (circular dichroism) and differential refractive indices for left- and right-circularly polarized light. ubc.ca A positive Cotton effect is characterized by an initial increase in optical rotation as wavelength decreases, reaching a peak before rapidly dropping to a trough. A negative Cotton effect shows the opposite behavior.

The sign of the Cotton effect can be empirically correlated with the absolute stereochemistry of the molecule by comparing it to structurally similar compounds with known configurations. For this compound, the chromophore is the dichlorophenyl group. By analyzing the sign of the Cotton effect associated with the electronic transitions of this chromophore, the spatial arrangement of the substituents around the chiral α-carbon can be deduced, thus assigning the absolute configuration. rsc.org

Interactive Table 2: Hypothetical Optical Rotatory Dispersion Data for this compound Enantiomers

This table demonstrates the characteristic change in specific rotation with wavelength, illustrating a hypothetical Cotton effect.

Wavelength (nm)(R)-N-(3,4-dichlorophenyl)alanine Specific Rotation [α] (degrees)(S)-N-(3,4-dichlorophenyl)alanine Specific Rotation [α] (degrees)
600+15-15
500+25-25
400+40-40
350+85 (Peak)-85 (Trough)
320-50 (Trough)+50 (Peak)
300-10+10

Quality Control and Impurity Profiling Strategies for this compound Batches

Ensuring the chemical purity of this compound is paramount for its application in research and development. Impurity profiling involves the identification, quantification, and control of unwanted chemical entities present in the final product. nih.govresearchgate.net These impurities can originate from various sources, including the manufacturing process (starting materials, intermediates, by-products), degradation of the final product, or contamination. researchgate.net

A robust quality control strategy for this compound typically employs high-resolution separation techniques, primarily High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com A validated reverse-phase HPLC method, often coupled with UV detection, can effectively separate the target compound from potential impurities. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Potential process-related impurities for this compound could include:

Unreacted Starting Materials: Residual alanine and 3,4-dichloroaniline (B118046).

Isomeric Impurities: N-(2,3-dichlorophenyl)alanine or N-(3,5-dichlorophenyl)alanine, arising from impurities in the 3,4-dichloroaniline starting material.

By-products: Compounds formed from side reactions during the synthesis.

Enantiomeric Impurity: The presence of the undesired enantiomer, which can be quantified using chiral HPLC or chiral Capillary Electrophoresis (CE). nih.gov

The acceptance criteria for these impurities are established based on regulatory guidelines and the intended use of the compound.

Interactive Table 3: Impurity Profiling Strategy for this compound

This table outlines potential impurities and the analytical methods used for their control.

Impurity NamePotential SourceAnalytical MethodTypical Limit
AlanineUnreacted starting materialHPLC-UV≤ 0.1%
3,4-DichloroanilineUnreacted starting materialHPLC-UV, GC-MS≤ 0.05%
N-(2,3-dichlorophenyl)alanineIsomeric starting materialHPLC-UV, LC-MS≤ 0.15%
(S)-N-(3,4-dichlorophenyl)alanineUndesired enantiomer (in a batch of the R-enantiomer)Chiral HPLC≤ 0.5%
Unspecified ImpuritiesBy-products, degradationHPLC-UV≤ 0.1%

Environmental Fate and Degradation Mechanisms of N 3,4 Dichlorophenyl Alanine

Photolytic Degradation Pathways of N-(3,4-dichlorophenyl)alanine

Photolytic degradation, or photolysis, is a primary abiotic process that contributes to the transformation of chemical compounds in sunlit environments, such as the surface of water bodies and soil. This process can occur through direct absorption of light energy by the molecule itself or indirectly through reactions with photochemically generated reactive species.

Direct Photolysis Mechanisms and Quantum Yield Determination

Direct photolysis occurs when a molecule absorbs photons from sunlight, typically in the UV-visible range (>290 nm), leading to an excited state that can undergo chemical transformation. nih.gov For this compound, the dichlorinated phenyl ring is the primary chromophore expected to absorb environmental UV radiation. The degradation mechanism would likely involve several key reactions:

C-N Bond Cleavage: Homolytic cleavage of the bond between the aniline (B41778) nitrogen and the alanine (B10760859) alpha-carbon is a probable pathway, yielding 3,4-dichloroaniline (B118046) and an alanine radical. nih.gov This is a common photolytic pathway for N-substituted anilines.

Dechlorination: Photodissociation of the carbon-chlorine bond is another potential reaction. nih.gov This can occur sequentially, leading to monochlorinated and subsequently non-chlorinated intermediates.

Decarboxylation: The carboxylic acid group of the alanine moiety may undergo photolytic decarboxylation, releasing carbon dioxide. nih.gov

The efficiency of direct photolysis is quantified by the quantum yield (Φ), which is the ratio of the number of molecules transformed to the number of photons absorbed. The determination of quantum yield involves irradiating a solution of the compound with monochromatic light of a known intensity and measuring the rate of its disappearance. mdpi.comrsc.org A reference compound (actinometer) with a known quantum yield is often used for comparison. rsc.org While the specific quantum yield for this compound has not been reported, values for structurally similar compounds can provide an estimate of its potential photolability.

Table 1: Plausible Direct Photolysis Reactions of this compound

Reaction TypeReactantPrimary Products
C-N Bond CleavageThis compound3,4-dichloroaniline, Alanine radical
Reductive DechlorinationThis compoundN-(3-chlorophenyl)alanine, N-(4-chlorophenyl)alanine
DecarboxylationThis compound2-Amino-N-(3,4-dichlorophenyl)ethanamine, CO₂

Indirect Photodegradation via Photosensitization and Reactive Oxygen Species

In natural waters, indirect photodegradation is often a more significant process than direct photolysis. nih.gov This pathway is mediated by photosensitizers, such as dissolved organic matter (DOM), nitrate, and nitrite, which absorb sunlight and produce a variety of highly reactive oxygen species (ROS).

The primary ROS involved in the degradation of organic pollutants include:

Hydroxyl Radicals (•OH): These are highly reactive, non-selective oxidants that can react with most organic molecules at near-diffusion-controlled rates. They can attack the aromatic ring of this compound, leading to hydroxylation, or abstract a hydrogen atom from the alanine side chain.

Singlet Oxygen (¹O₂): A less reactive but more selective species, singlet oxygen can react with electron-rich moieties, such as the aniline nitrogen and the aromatic ring. researchgate.netuniroma1.it

Superoxide (B77818) Radicals (•O₂⁻): While less reactive than hydroxyl radicals, superoxide can participate in a cascade of reactions that generate other ROS.

The reaction of this compound with these ROS would lead to a complex mixture of transformation products, including hydroxylated and ring-opened compounds, ultimately contributing to the mineralization of the parent molecule. The kinetics of these reactions are dependent on the steady-state concentration of the specific ROS and the second-order rate constant for the reaction between the ROS and the substrate.

Biodegradation of this compound in Environmental Compartments

Biodegradation is a critical process for the complete removal of organic pollutants from the environment, carried out by microorganisms such as bacteria and fungi. The structure of this compound suggests that its biodegradation would likely proceed via the cleavage of the N-phenylalanine bond, yielding 3,4-dichloroaniline (3,4-DCA), a well-studied and persistent environmental contaminant. nih.gov

Microbial Degradation Pathways and Identification of Key Microbial Strains

The microbial degradation of this compound is expected to begin with the enzymatic hydrolysis of the amide or amine linkage, releasing alanine, which can be readily assimilated by microorganisms, and 3,4-DCA. The subsequent degradation of 3,4-DCA is the rate-limiting step and has been documented in various microbial strains.

The primary pathway for 3,4-DCA degradation involves an initial dioxygenation of the aromatic ring to form 4,5-dichlorocatechol (B118185). umons.ac.bemdpi.com This intermediate then undergoes ring cleavage, typically via an ortho-cleavage pathway, leading to intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net An alternative, though less common, pathway involves reductive dechlorination prior to ring cleavage. asm.org

A number of bacterial strains have been identified with the ability to degrade 3,4-DCA and other chloroanilines. These are often isolated from contaminated soils and industrial wastewater.

Table 2: Key Microbial Strains Involved in the Degradation of 3,4-Dichloroaniline

Microbial GenusStrain ExampleEnvironment of IsolationReference
PseudomonasP. fluorescens 26-KNot Specified tandfonline.com
AcinetobacterA. soli GFJ2Herbicide-contaminated soil mdpi.com
DelftiaD. acidovorans CA28Wastewater treatment plant nih.gov
ComamonasC. testosteroni I2Activated sludge nih.gov
VariovoraxVariovorax sp. WDL1Agricultural soil umons.ac.be
AspergillusA. nigerWinery wastes nih.gov
FusariumFusarium sp.Winery wastes nih.gov

Enzyme Systems and Genes Involved in this compound Biodegradation

The biodegradation of this compound and its primary metabolite, 3,4-DCA, is mediated by specific enzyme systems encoded by catabolic genes, which are often located on plasmids, facilitating their horizontal transfer among bacterial populations. nih.govresearchgate.net

The initial cleavage of the N-phenylalanine bond would likely be catalyzed by an amidase or a similar hydrolase. Following this, the catabolism of 3,4-DCA is initiated by a multi-component enzyme system, typically an aniline dioxygenase or a related Rieske non-heme iron oxygenase. mdpi.comnih.gov This enzyme hydroxylates the aromatic ring to produce a dichlorocatechol.

In Acinetobacter soli GFJ2, a gene cluster responsible for 3,4-DCA degradation has been identified, comprising dcdA, dcdB, and dcdC, which encode a dioxygenase, a flavin reductase, and an aldehyde dehydrogenase, respectively. mdpi.com These enzymes work in concert to convert 3,4-DCA to 4,5-dichlorocatechol. mdpi.com

The subsequent step is the cleavage of the aromatic ring of 4,5-dichlorocatechol, which is catalyzed by a chlorocatechol 1,2-dioxygenase, often encoded by genes like ccdC or clcA. researchgate.net This enzyme opens the ring between the two hydroxyl groups, initiating a series of reactions that ultimately lead to mineralization.

Table 3: Key Enzymes and Genes in the Proposed Biodegradation Pathway

StepEnzyme SystemGene(s) (Example)Function
Initial HydrolysisAmidase / Hydrolase-Cleavage of N-phenylalanine bond to release 3,4-DCA
Ring DihydroxylationAniline/Dioxygenase SystemdcdA, dcdBConversion of 3,4-DCA to 4,5-dichlorocatechol
Ring CleavageChlorocatechol 1,2-DioxygenaseccdCOrtho-cleavage of the 4,5-dichlorocatechol ring
Downstream MetabolismDehydrogenases, HydrolasesdcdC, etc.Further processing of ring-cleavage products

Kinetic Modeling of this compound Biodegradation in Soil and Water Systems

Kinetic modeling is essential for predicting the persistence and fate of compounds like this compound in the environment. These models describe the rate of degradation as a function of substrate concentration, microbial population density, and environmental parameters.

For many organic pollutants at environmentally relevant concentrations, biodegradation can be approximated by pseudo-first-order kinetics : mdpi.comnih.gov

Rate = -k * C

Where 'C' is the concentration of the compound and 'k' is the first-order rate constant. The persistence of the compound is often expressed as its half-life (t½), which is calculated as:

t½ = ln(2) / k

At higher concentrations, which might be found at contaminated sites, the degradation rate may be better described by models that account for enzyme saturation and potential substrate inhibition, such as the Michaelis-Menten or Andrews model . zju.edu.cntci-thaijo.org The Andrews model, for instance, incorporates a substrate inhibition term:

q = (q_max * S) / (K_s + S + (S² / K_i))

Where 'q' is the specific degradation rate, 'q_max' is the maximum specific degradation rate, 'S' is the substrate concentration, 'K_s' is the half-saturation constant, and 'K_i' is the inhibition constant. tci-thaijo.org These parameters are determined experimentally through batch or microcosm studies using soil or water samples.

Table 4: Hypothetical First-Order Kinetic Parameters for this compound Degradation in Different Environmental Matrices

Environmental MatrixRate Constant (k) (day⁻¹)Half-Life (t½) (days)Correlation Coefficient (R²)
Surface Water0.0957.30.97
Aerobic Soil0.04814.40.95
Anaerobic Sediment0.01163.00.92

Note: The data in this table are hypothetical and for illustrative purposes only, as specific kinetic data for this compound are not available in the cited literature. They are based on typical values for chlorinated aniline compounds.

Hydrolytic Degradation of this compound

The stability of this compound in aqueous environments is significantly influenced by hydrolysis, a chemical process involving the cleavage of chemical bonds by the addition of water. The rate and mechanism of this degradation pathway are dependent on various environmental factors, most notably pH, and can be accelerated by catalytic agents present in the environment.

pH-Dependent Hydrolysis Kinetics and Mechanism Studies

The hydrolysis of this compound involves the cleavage of the secondary amine bond linking the dichlorophenyl group to the alanine moiety. The kinetics of this reaction are highly dependent on the pH of the aqueous solution, exhibiting distinct mechanisms under acidic, neutral, and basic conditions.

Under acidic conditions, the hydrolysis is typically subject to specific-acid catalysis. The nitrogen atom of the amine group is protonated, which makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by a water molecule. youtube.com This process leads to the formation of a tetrahedral intermediate, which subsequently breaks down to yield 3,4-dichloroaniline and alanine.

In neutral to mildly alkaline conditions, the rate of hydrolysis generally slows. However, studies on similar peptide bonds suggest that a pH-independent or "uncatalyzed" hydrolysis mechanism can occur, driven by the direct attack of water. nih.govchemrxiv.org

Table 1: Hypothetical pH-Dependent Hydrolysis Rate Constants for this compound at 25°C

This table presents illustrative data based on typical pH-rate profiles for the hydrolysis of related N-substituted amino acids and amides.

pHPredominant MechanismRate Constant (k, s⁻¹)Half-life (t₁/₂)
2.0Specific-Acid Catalysis5.2 x 10⁻⁷~15 days
4.0Acid Catalysis8.8 x 10⁻⁸~91 days
7.0Neutral Hydrolysis1.5 x 10⁻⁹~14.6 years
10.0Base Catalysis9.7 x 10⁻⁸~83 days
12.0Specific-Base Catalysis6.1 x 10⁻⁷~13 days

Catalytic Hydrolysis by Environmental Surfaces and Enzymes

In natural environments, the hydrolysis of this compound can be significantly accelerated by the presence of catalytic surfaces and enzymatic activity.

Environmental Surfaces: Clay minerals, metal oxides (e.g., iron and aluminum oxides), and humic substances within soil and sediment can act as catalysts. researchgate.net The surfaces of these materials possess acidic or basic sites that can enhance the rate of hydrolysis. For instance, Lewis acid sites on clay surfaces can coordinate with the nitrogen or oxygen atoms of the compound, polarizing the susceptible bond and facilitating nucleophilic attack by water. The specific catalytic activity depends on the mineralogy of the soil or sediment, its cation exchange capacity, and the pH at the solid-water interface.

Enzymatic Hydrolysis: Microorganisms in soil and water produce a vast array of extracellular and intracellular enzymes capable of degrading xenobiotic compounds. Amidohydrolases and proteases are classes of enzymes that could potentially catalyze the hydrolysis of the N-phenyl-alanine bond. nih.govnih.gov These enzymes offer specific reaction pathways that are often much more efficient than abiotic hydrolysis. The enzymatic reaction typically involves binding the substrate to an active site, where specific amino acid residues facilitate the cleavage of the target bond. This biodegradation pathway is a crucial mechanism for the natural attenuation of this compound in the environment. Studies on similar compounds have shown that enzymatic degradation can proceed via endo-type (random chain cleavage) or exo-type (chain-end scission) mechanisms. nih.gov

Sorption and Desorption Dynamics of this compound in Environmental Matrices

The mobility and bioavailability of this compound in the environment are governed by its sorption and desorption behavior on solid matrices such as soil, sediments, and suspended organic matter. These processes control the concentration of the compound in the aqueous phase and thus influence its transport and degradation rates.

Adsorption/Desorption Isotherms on Soil, Sediments, and Colloidal Organic Matter

The equilibrium distribution of this compound between the solid and aqueous phases is commonly described by adsorption/desorption isotherms. The Freundlich and Langmuir models are frequently used to quantify this relationship.

The Freundlich isotherm is an empirical model that describes non-ideal and reversible adsorption, not restricted to monolayer formation, on heterogeneous surfaces. It is given by the equation:

Cs = KfCe1/n

where Cs is the amount of compound adsorbed per unit mass of sorbent, Ce is the equilibrium concentration in solution, Kf is the Freundlich affinity coefficient, and 1/n is the linearity factor.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.

Studies on structurally similar compounds, such as diuron (B1670789) and other chlorinated phenyl derivatives, show that sorption is strongly correlated with the organic carbon content (foc) and clay content of the soil or sediment. researchgate.netnih.govnih.gov The presence of the dichlorophenyl group imparts significant hydrophobicity, suggesting that partitioning into soil organic matter is a primary sorption mechanism. The alanine moiety, being an amino acid, can also interact with charged sites on clay minerals and organic matter through electrostatic interactions or hydrogen bonding. msss.com.my

Desorption studies often reveal hysteresis, where the compound binds more strongly to the matrix than predicted by the adsorption isotherm, indicating that a fraction of the sorbed compound is resistant to release. nih.govmdpi.com This can be due to entrapment within the micropores of the soil matrix or the formation of strong, specific bonds over time.

Table 2: Representative Freundlich Adsorption and Desorption Parameters for this compound on Various Environmental Matrices

This table provides hypothetical data based on findings for structurally related compounds like diuron and other chlorinated pesticides. researchgate.netnih.govmdpi.com

Matrix (foc)Adsorption Kf ((µg/g)/(µg/mL)1/n)Adsorption 1/nDesorption Kf,desDesorption 1/ndesHysteresis Index (H)
Sandy Loam (0.8%)8.50.8812.30.950.45
Silt Loam (2.1%)22.40.9135.10.980.56
Clay Loam (3.5%)45.70.9378.21.020.71
River Sediment (1.5%)15.60.8924.90.960.60
Colloidal Organic Matter150.20.95---

Impact of Environmental Factors on this compound Sorption

The extent of sorption is not constant but is influenced by several environmental variables.

pH: Soil and water pH can alter both the surface charge of the sorbent and the speciation of this compound. As an amino acid derivative, the compound has both a carboxylic acid group and an amino group, meaning it can exist as a cation, zwitterion, or anion depending on the pH. Soil organic matter and clay minerals also have pH-dependent charges. Generally, for non-ionic pesticides, lower pH enhances retention. nih.gov For ionizable compounds, sorption is typically highest when the molecule is in its neutral form, as this favors hydrophobic partitioning. The complex interplay between the compound's pKa values and the soil's point of zero charge will determine the net effect of pH. nih.gov

Ionic Strength: The concentration of dissolved salts in the soil solution can affect electrostatic interactions. For compounds where adsorption is mediated by electrostatic attraction, an increase in ionic strength can lead to a "screening" effect, where dissolved ions compete for binding sites, thereby reducing sorption. nih.gov However, at high salt concentrations, a "salting-out" effect may occur, decreasing the compound's solubility in water and promoting its partitioning to the solid phase.

Temperature: Sorption of organic compounds onto soil is typically an exothermic process. researchgate.net Consequently, an increase in temperature generally leads to a decrease in the amount of compound adsorbed at equilibrium. researchgate.netunram.ac.id This is because higher thermal energy favors the partitioning of the compound into the aqueous phase. This relationship implies that this compound may be more mobile in soils during warmer periods.

Table 3: Influence of Environmental Factors on the Soil-Water Distribution Coefficient (Kd) of this compound in a Silt Loam Soil

This table illustrates expected trends based on general principles of organic compound sorption in soil. nih.govnih.govresearchgate.net

ParameterConditionResulting Kd (mL/g)Primary Effect
pH 4.531.5Increased protonation of soil functional groups, potential for cationic/H-bonding.
6.5 (Reference)25.0Reference condition.
8.019.8Increased negative charge on soil surfaces, potential repulsion of anionic form.
Ionic Strength (NaCl) 0.001 M26.2Minimal competition for binding sites.
0.01 M (Reference)25.0Reference condition.
0.1 M22.1Charge screening reduces electrostatic attraction.
Temperature 10 °C32.7Exothermic process favors sorption at lower temperatures.
25 °C (Reference)25.0Reference condition.
40 °C18.9Increased thermal energy favors desorption into the aqueous phase.

Advanced Oxidation Processes (AOPs) for this compound Transformation

For the remediation of water contaminated with persistent organic pollutants like this compound, Advanced Oxidation Processes (AOPs) offer an effective treatment strategy. AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). mdpi.com The hydroxyl radical is a powerful, non-selective oxidizing agent that can rapidly degrade a wide range of organic compounds, ultimately leading to their mineralization into carbon dioxide, water, and inorganic ions.

Common AOPs applicable to the transformation of this compound include:

Fenton and Photo-Fenton Processes: These processes use a combination of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. The efficiency is significantly enhanced by the application of UV light (photo-Fenton), which facilitates the regeneration of Fe²⁺ and the photolysis of H₂O₂ to produce additional •OH. nih.gov

Ozonation (O₃) and O₃-based AOPs: Ozone can react directly with the aromatic ring of this compound. Its effectiveness is greatly increased when combined with UV light or hydrogen peroxide (O₃/UV, O₃/H₂O₂), which promotes the decomposition of ozone into hydroxyl radicals. mdpi.com

UV/H₂O₂ Process: The direct photolysis of hydrogen peroxide with UV-C radiation is a clean and effective method for generating hydroxyl radicals for water treatment. nih.gov

Photocatalysis (e.g., TiO₂/UV): In this heterogeneous process, a semiconductor photocatalyst like titanium dioxide (TiO₂) is irradiated with UV light. This generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and other ROS on the catalyst surface.

The degradation of this compound by AOPs would likely proceed through several steps. The initial attack by hydroxyl radicals could occur at multiple sites, including hydroxylation of the dichlorophenyl ring, cleavage of the N-C bond between the ring and the alanine group, and oxidation of the alanine side chain. mdpi.com These initial transformations would lead to the formation of various intermediates, such as hydroxylated derivatives, 3,4-dichloroaniline, and organic acids. Subsequent and repeated attacks by hydroxyl radicals would lead to the opening of the aromatic ring and further breakdown of these intermediates into smaller, low-molecular-weight carboxylic acids, and ultimately, complete mineralization. mdpi.com

Fenton and Photo-Fenton Processes for this compound Degradation

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The efficiency of this process is highly dependent on pH, with optimal conditions typically being acidic (around pH 3). The photo-Fenton process enhances the degradation rate by using UV or visible light to photoreduce ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and producing additional hydroxyl radicals.

For aromatic amines like aniline and its chlorinated derivatives, the Fenton process is an effective treatment method. The degradation of aniline by Fenton's reagent can be inhibited by the presence of chloride ions at high concentrations due to the formation of Fe-Cl complexes. nih.gov However, this inhibition can be overcome by extending the reaction time or adjusting the concentration of ferrous ions. nih.gov Studies on the degradation of aniline have shown that the process can achieve high removal efficiencies. For instance, in a heterogeneous Fenton reaction using a Ni-Fe oxalate (B1200264) complex catalyst, 100% of aniline was removed within 35 minutes under optimal conditions. nih.gov The degradation of aniline in this system followed pseudo-first-order kinetics. nih.gov

The photo-Fenton process has been shown to be even more efficient. For example, in the degradation of aniline yellow dye, the photo-Fenton process achieved up to 94% degradation. palawanscientist.org The degradation mechanism for compounds structurally similar to this compound likely involves the attack of hydroxyl radicals on the aromatic ring and the amino group. This can lead to hydroxylation of the ring, deamination, and cleavage of the aromatic ring, ultimately resulting in the formation of smaller organic acids and mineralization. nih.gov The presence of chloride atoms on the phenyl ring can influence the reaction pathways, and chlorinated byproducts may be formed during the treatment of saline solutions. nih.gov

Table 1: Efficiency of Fenton and Photo-Fenton Processes on Aniline Degradation (Analogue Compound)
ProcessInitial Aniline Concentration (mM)[Fe²⁺] (mM)[H₂O₂] (mM)pHReaction Time (min)Aniline Removal (%)COD Removal (%)Reference
Fenton10.520360~80~40 researchgate.net
Electro-Fenton10.520360~95~60 researchgate.net
Photoelectro-Fenton10.520360100~85 researchgate.net
Heterogeneous Fenton1.070.2 g/L Catalyst45.435100- nih.gov

Ozonation and UV-Peroxide Oxidation for this compound Remediation

Ozonation is another powerful AOP that can degrade organic pollutants through direct reaction with ozone molecules or indirect reaction with hydroxyl radicals generated from ozone decomposition, particularly at high pH. The reaction of ozone with anilines is generally rapid. nih.gov For aniline, ozonation at both low and high pH leads to the formation of byproducts such as nitrobenzene, azobenzene, and azoxybenzene. nih.govnih.gov At alkaline conditions, the degradation of aniline is more efficient due to the increased production of hydroxyl radicals. researchgate.net The degradation of aniline during ozonation can transform it into more biodegradable intermediates like butane (B89635) diacid, oxalic acid, and formic acid. researchgate.net

The UV/H₂O₂ process generates hydroxyl radicals through the photolysis of hydrogen peroxide. This method is effective for the degradation of a wide range of organic contaminants. Studies on the degradation of chlorinated organic compounds, such as 2,4-dichlorophenol, have demonstrated high removal efficiencies with the UV/H₂O₂ process. The degradation kinetics often follow a pseudo-first-order pattern. nih.govnih.gov The efficiency of the UV/H₂O₂ process is influenced by the H₂O₂ dosage, UV intensity, and pH. For many organic compounds, the degradation rate increases with higher H₂O₂ concentrations up to an optimal point, beyond which radical scavenging effects can occur. nih.gov

Table 2: Degradation of Aniline by Ozonation (Analogue Compound)
Initial Aniline Concentration (mg/L)Ozone Dosage (mg/L)pHReaction Time (min)Aniline Removal (%)COD Removal (%)Identified ByproductsReference
10022712093.5731.03Butane diacid, oxalic acid, formic acid researchgate.net
--Acidic---Nitrobenzene, azobenzene nih.gov
--Basic---Nitrobenzene, azobenzene, azoxybenzene, picolinic acid nih.gov

Electrochemical Oxidation of this compound

Electrochemical oxidation is an AOP that utilizes an electric current to generate oxidizing species or to directly oxidize pollutants at the anode surface. The mechanism of electrochemical oxidation of amines can be complex. nih.gov For aniline and its derivatives, the process typically begins with a one-electron transfer from the nitrogen atom to form a radical cation. researchgate.net This intermediate can then undergo further reactions, including dimerization and reaction with nucleophiles present in the solution. researchgate.net

The oxidation potential of amines is dependent on their structure, with secondary and tertiary amines generally being easier to oxidize than primary amines. nih.gov The nature of the substituents on the aromatic ring also influences the oxidation potential; electron-donating groups facilitate oxidation, while electron-withdrawing groups make it more difficult. researchgate.net In the case of chloroanilines, the electrochemical oxidation can lead to the formation of chlorinated 4-amino-diphenylamines and other dimeric products. researchgate.net The process can also result in the formation of quinone-like structures. The complete mineralization of chlorinated aromatic compounds via electrochemical oxidation is possible, though it may lead to the formation of chlorinated byproducts depending on the reaction conditions and the presence of chloride ions. researchgate.net

Table 3: Electrochemical Oxidation Potentials of Aniline Derivatives (Analogue Compounds)
CompoundSolventSupporting ElectrolyteWorking ElectrodeOxidation Potential (V)Reference
AnilineAcetonitrile0.1 M LiClO₄Platinum+0.81 nih.gov
4-ChloroanilineAcetonitrile0.1 M LiClO₄Platinum+0.89 nih.gov
3,4-DichloroanilineAcetonitrile--Not specified-
N-MethylanilineAcetonitrile0.1 M LiClO₄Platinum+0.63 nih.gov

Applications of N 3,4 Dichlorophenyl Alanine As a Research Tool and Building Block

N-(3,4-dichlorophenyl)alanine in Scaffold Design for Chemical Biology and Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold in the design of novel therapeutic agents. A scaffold is a core molecular structure upon which various functional groups can be built to create a library of related compounds. The dichlorophenyl group is a common feature in many known bioactive compounds, and its incorporation into an amino acid framework allows for the synthesis of peptidomimetics and other small molecules with potential biological activity. These structures can be designed to interact with specific biological targets like enzymes or receptors.

Rational drug design involves creating new molecules with a specific biological purpose based on an understanding of the target's structure and function. This compound serves as an excellent starting point for this approach. By modifying the core structure, researchers can systematically explore structure-activity relationships (SAR). For instance, the carboxylic acid and amine groups of the alanine (B10760859) backbone can be functionalized to create amides, esters, and other derivatives. This strategy is used to optimize binding affinity, selectivity, and pharmacokinetic properties. The design of mirror-like peptides, for example, shows how modifying amino acid sequences, such as by incorporating alanine residues, can regulate hydrophobicity and improve cell selectivity, a principle applicable to analogs of this compound. nih.govresearchgate.net

The process often involves computational modeling to predict how analogs will interact with a target protein. The dichlorophenyl moiety can engage in hydrophobic and halogen-bonding interactions within a protein's binding site, while the rest of the molecule can be tailored to form hydrogen bonds and other key interactions. This approach has been successfully used to develop potent inhibitors for various enzymes, such as dipeptidyl peptidase 4 (DPP-4), by starting from a known scaffold and making strategic modifications. nih.gov

Table 1: Hypothetical Design Strategy for this compound Analogs

Core Scaffold Modification Site Potential Functional Group (R) Design Rationale
This compound Carboxyl Group (-COOH) Amides (-CONHR'), Esters (-COOR') Enhance cell permeability, alter solubility, introduce new binding interactions.
This compound Amino Group (-NH) Acylation (-COR'), Sulfonylation (-SO₂R') Modify hydrogen bonding capacity, introduce larger substituents to probe binding pocket.

Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse, yet structurally related, molecules. nih.govjetir.org This method is ideal for drug discovery, as it allows for the creation of extensive chemical libraries that can be screened for biological activity. niscpr.res.inpharmatutor.org this compound is an excellent building block for such libraries due to its bifunctional nature (amine and carboxylic acid groups).

Using solid-phase synthesis, this compound can be anchored to a resin, and then a variety of building blocks can be sequentially added. pharmatutor.org For example, a library of dipeptides or small molecules can be created by reacting the free amine or carboxyl group with a diverse set of carboxylic acids or amines, respectively. The "split-and-mix" synthesis strategy allows for the exponential growth of the library size, producing thousands or millions of distinct compounds in a systematic manner. niscpr.res.in The resulting library can then be screened using high-throughput methods to identify "hit" compounds with desired biological activity.

Table 2: Example of a Combinatorial Library Design Using this compound

Scaffold (A) Building Block Set 1 (B1-B3) Building Block Set 2 (C1-C3) Resulting Number of Compounds

This compound as a Precursor in Agrochemical and Specialty Chemical Research

The structural motifs present in this compound are also highly relevant in the field of agrochemicals. The dichlorophenyl group, in particular, is a well-established toxophore found in numerous commercial herbicides, fungicides, and insecticides. Using this compound as a starting material allows researchers to synthesize novel agrochemical candidates that combine this active moiety with the versatile chemistry of amino acids.

Many effective herbicides contain a dichlorophenyl group, which often plays a crucial role in their mode of action, such as inhibiting essential plant enzymes like acetolactate synthase (ALS). epo.org For example, the herbicide Diclosulam is an N-(2,6-dichlorophenyl)-containing sulfonamide. epo.org By using this compound as a core structure, chemists can design new molecules that target similar pathways. The alanine backbone can be modified to optimize uptake and translocation within the plant or to fine-tune the molecule's interaction with the target enzyme. Research has shown that 3-(dichlorophenyl)isocoumarins and their derivatives exhibit significant herbicidal activity, demonstrating the potential of the dichlorophenyl scaffold in designing plant growth inhibitors. scielo.br The development of new herbicides often relies on identifying novel lead compounds, and natural products or their synthetic analogs can serve as excellent starting points for these discoveries. mdpi.com

The 3,4-dichloro substitution pattern is also prevalent in fungicides and insecticides. For instance, 3,4-dichloroisothiazole is a key component in the design of potent fungicides that exhibit both direct fungicidal action and induce systemic acquired resistance in plants. nih.gov Similarly, novel diamide (B1670390) compounds incorporating substituted phenyl groups into an alanine skeleton have shown promising fungicidal and insecticidal activities. mdpi.com

By derivatizing this compound, researchers can create novel candidates for insecticides and fungicides. The amino acid scaffold allows for the introduction of various functional groups that can modulate the compound's biological spectrum, potency, and environmental persistence. Three-component reactions are an efficient method for synthesizing libraries of dihydropyridine (B1217469) derivatives, some of which have shown potent insecticidal and antifungal properties, indicating that complex scaffolds can be built up from simpler precursors to develop new agrochemicals. nih.govresearchgate.net

Table 3: Examples of Dichlorophenyl-Containing Agrochemicals and Their Activities

Compound Class Example Agrochemical Type Reported Activity
Triazolopyrimidine Sulfonamide Diclosulam Herbicide Broadleaf weed control. epo.org
Dichlorophenyl Isocoumarin 3-(3,4-dichlorophenyl)isocoumarin Herbicide, Fungicide Plant and plant fungus growth inhibition. scielo.br
Dichloroisothiazole Strobilurin Isotianil-inspired derivatives Fungicide Broad-spectrum fungicidal activity and systemic acquired resistance. nih.gov

This compound in Materials Science and Polymer Chemistry

While less common, the application of modified amino acids like this compound is an emerging area in materials science and polymer chemistry. Amino acids can be used as monomers to create biocompatible and biodegradable polymers. The incorporation of a dichlorophenyl group into the polymer structure can significantly alter its physical and chemical properties.

For example, polymers containing alanine derivatives have been shown to exhibit thermal-responsive behaviors in aqueous solutions. rsc.org The introduction of the bulky and hydrophobic 3,4-dichlorophenyl group via this compound could be used to fine-tune properties such as the lower critical solution temperature (LCST), which is critical for applications in smart materials, drug delivery systems, and tissue engineering. The halogen atoms could also serve as sites for further chemical modification or influence the material's refractive index and fire-retardant properties. While specific research on polymers derived solely from this compound is limited, the principles of polymer design suggest it as a candidate monomer for creating functional materials with tailored characteristics.

Synthesis of Functional Polymers Incorporating this compound Moieties

While direct polymerization of this compound is not extensively documented, a promising and analogous route involves its incorporation into poly(β-peptoid) structures. Poly(β-peptoid)s, or N-substituted poly-β-alanines, are a class of peptidomimetic polymers known for their enhanced proteolytic stability and biocompatibility, making them attractive for biomedical applications. chinesechemsoc.orgnih.govnih.gov

The synthesis of functional poly(β-peptoid)s can be achieved through the controlled ring-opening polymerization (ROP) of N-substituted β-alanine N-thiocarboxyanhydrides (β-NNTAs). chinesechemsoc.org This method allows for the creation of well-defined polymers with predictable molecular weights and low dispersity. chinesechemsoc.org A theoretical synthetic pathway for a polymer incorporating the this compound moiety would first involve the conversion of the amino acid into its corresponding β-NNTA monomer. Subsequent amine-initiated ROP would yield the target poly(β-peptoid). This "living" polymerization technique is versatile, tolerating a wide variety of N-substituents and initiators, which enables the synthesis of diverse homopolymers and block copolymers with specific functionalities. chinesechemsoc.orgpeptoids.org

The introduction of the 3,4-dichlorophenyl group into the polymer side chain would be expected to significantly influence the material's properties. The bulky and hydrophobic nature of this group could enhance the polymer's thermal stability and alter its solubility profile. Furthermore, the electronic properties conferred by the chlorine atoms could be exploited for applications in functional materials.

FeatureDescriptionPotential Impact of N-(3,4-dichlorophenyl) Moiety
Polymer Type Poly(β-peptoid)Provides a proteolytically stable polyamide backbone.
Synthesis Method Ring-Opening Polymerization (ROP) of β-NNTAsAllows for controlled synthesis of polymers with defined molecular weight and structure. chinesechemsoc.org
Side-Chain Functionality HydrophobicityThe dichlorophenyl group significantly increases the hydrophobicity of the polymer side chains.
Intermolecular Forces π-π StackingThe aromatic rings can induce π-π stacking, influencing polymer chain packing and material morphology.
Material Properties Thermal StabilityThe rigid aromatic groups may increase the glass transition temperature and overall thermal stability.
Solubility Poor aqueous solubilityExpected to be soluble in organic solvents but have limited solubility in water due to hydrophobic side chains. nih.gov

Supramolecular Self-Assembly and Nanostructure Formation with this compound Derivatives

Supramolecular self-assembly provides a powerful bottom-up approach to constructing well-ordered nanostructures from molecular building blocks. Amino acid derivatives, particularly those containing aromatic moieties like phenylalanine, are excellent candidates for self-assembly due to their ability to form directional non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.govacs.org

The incorporation of halogen atoms onto the phenyl ring of phenylalanine derivatives has been shown to be a potent strategy for modulating self-assembly behavior and the resulting nanostructure morphology. rsc.orgrsc.org Halogenation can influence hydrophobicity, steric hindrance, and introduce the possibility of halogen bonding, thereby providing fine control over the assembly process. nih.gov

While studies focusing specifically on this compound are limited, research on analogous halogenated phenylalanine derivatives provides significant insight. For instance, a systematic study on fluorenylmethyloxycarbonyl (Fmoc)-protected phenylalanine derivatives bearing single fluorine, chlorine, or bromine atoms at various positions revealed a profound impact on self-assembly. rsc.org Depending on the halogen's identity and position, the molecules assembled into distinct nanostructures, including fibrils, nanoribbons, and nanotubes, which in turn dictated the viscoelastic properties of the resulting hydrogels. rsc.orgrsc.org

It is hypothesized that derivatives of this compound would self-assemble into ordered structures driven by a combination of hydrogen bonding between the alanine backbone and π-π stacking interactions from the dichlorophenyl rings. The two chlorine atoms would significantly increase the hydrophobicity and could potentially participate in halogen bonding, leading to unique packing arrangements and novel material properties compared to non-halogenated or mono-halogenated analogues. nih.gov

Halogen Substitution on Phenylalanine ScaffoldObserved NanostructuresEffect on Hydrogel PropertiesReference
Unsubstituted (Fmoc-Phe-DAP)Fibrils → Nanoribbons → NanotubesForms hydrogel rsc.org
Monofluoro (ortho, meta, para)Varied fibrillar morphologiesModulated viscoelasticity rsc.orgrsc.org
Monochloro (ortho, meta, para)Fibrils, nanoribbonsSignificant differences in gelation potential rsc.org
Monobromo (ortho, meta, para)Fibrils, nanotubesHalogen identity and position influence network properties rsc.org
Di-iodo (on different rings of Phe-Phe)Hinders nanotube formation, forms amphipathic layersAugments hydrogel stability acs.org

This compound as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of asymmetric catalysis. Chiral amino acids are valuable starting materials for the synthesis of ligands and auxiliaries that can induce stereoselectivity in chemical reactions. nature.com The rigid stereogenic center of this compound makes it a candidate for applications in this field.

Development of Enantioselective Catalysts Using this compound-Derived Ligands

The effectiveness of a chiral ligand in asymmetric catalysis depends on its ability to create a well-defined, asymmetric environment around a metal center. nih.gov Amino acids can be readily modified to create a vast array of ligands, such as the widely used P,N-ligands (e.g., PHOX ligands), which combine a phosphine (B1218219) donor with an oxazoline. nih.gov

While specific ligands derived from this compound have not been prominently reported, its structure offers features that could be advantageous in ligand design. A ligand synthesized from this amino acid would possess:

A defined stereocenter: The inherent chirality of the alanine backbone is the primary source of asymmetry.

Steric bulk: The dichlorophenyl group provides significant steric hindrance, which can be crucial for controlling the trajectory of substrates approaching the catalytic center, thereby influencing enantioselectivity.

Electronic modulation: The electron-withdrawing nature of the two chlorine atoms can modify the electronic properties of the ligand and, consequently, the coordinated metal center. This can affect the catalyst's reactivity and selectivity.

For example, in palladium-catalyzed asymmetric allylic alkylation, a benchmark reaction for testing new ligands, the ligand's structure dictates the facial selectivity of the nucleophilic attack. chemistryviews.org It is plausible that a P,N-ligand derived from this compound could effectively control the stereochemical outcome in such transformations.

Organocatalytic Applications of this compound in Stereoselective Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. beilstein-journals.org Amino acids and their simple derivatives are frequently used as organocatalysts, leveraging their amine and carboxylic acid functional groups to activate substrates through the formation of transient iminium ions or enamines, or via hydrogen bonding. mdpi.com

N-aryl amino acids have been explored as organocatalysts in various synthetic procedures. For instance, N-methylamino acid derivatives have demonstrated high enantioselectivity in the reduction of aromatic ketimines. mdpi.com The direct catalytic α-hydrocarbylation of N-unprotected amino acid esters has also been achieved using chiral aldehyde catalysts, showcasing a pathway to α,α-disubstituted amino acids. rsc.org

This compound could potentially serve as an organocatalyst in stereoselective reactions. The secondary amine could participate in enamine or iminium ion catalysis, while the carboxylic acid and N-H group could act as hydrogen-bond donors to activate electrophiles and orient substrates. The dichlorophenyl group would primarily exert a steric influence, helping to create a chiral pocket that differentiates between the enantiotopic faces of a prochiral substrate. Although this specific application remains to be explored, the structural motifs present in the molecule are consistent with those of known successful organocatalysts.

This compound as a Biochemical Probe for Mechanistic Studies

Radiolabeled molecules are indispensable tools in biochemical and medical research, allowing for the non-invasive study of biological processes in real-time. Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on tracers labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F). radiologykey.com Radiolabeled amino acids are of particular interest as they can be used to probe the increased metabolic activity of cancer cells, which often exhibit upregulated amino acid transport systems. nih.govnih.gov

Synthesis of Radiolabeled this compound for Tracing Studies

The synthesis of a radiolabeled version of this compound, for example [¹⁸F]this compound, would render it a potential PET tracer for oncologic imaging. While the direct radiolabeling of this specific compound has not been described, established methods for the ¹⁸F-labeling of phenylalanine derivatives and other dichlorophenyl-containing molecules provide clear guidance for its potential synthesis. nih.govacs.orgnih.gov

A common strategy involves nucleophilic substitution with [¹⁸F]fluoride. A plausible synthetic route could involve:

Precursor Synthesis: A precursor molecule would be synthesized where a leaving group (e.g., tosylate, mesylate, or bromide) is attached to an alkyl chain.

N-Alkylation: This alkylating agent would be reacted with 3,4-dichloroaniline (B118046) to form an N-alkylated aniline (B41778) derivative, which is then elaborated into the final amino acid precursor.

Radiolabeling: The precursor would be reacted with cyclotron-produced [¹⁸F]fluoride ion, displacing the leaving group to incorporate the ¹⁸F label.

Deprotection and Purification: Finally, any protecting groups on the amino acid would be removed, and the final radiolabeled product would be purified, typically using HPLC, to ensure high radiochemical purity for in vivo use. radiologykey.com

Another emerging strategy is the direct C–H radiofluorination, where an aromatic C-H bond is directly converted to a C-¹⁸F bond, sometimes using electrochemical methods. acs.org Given the presence of the dichlorophenyl ring, this could be an alternative, more direct route to a radiolabeled analog. An ¹⁸F-labeled version of this compound could be used to study its biodistribution, pharmacokinetics, and potential as a probe for amino acid transporters in tumors.

Radiolabeled Phenylalanine AnalogLabeling MethodApplicationReference
p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine ([¹⁸F]FEP)Nucleophilic substitutionTumor imaging (System L transporter) nih.gov
O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET)Nucleophilic substitutionClinical tumor imaging nih.gov
6-[¹⁸F]-L-fluorodopaElectrophilic fluorodemetallationNeurological and oncological imaging radiologykey.com
4-[¹⁸F]trifluoromethylphenylalanine[¹⁸F]CuCF₃ mediatedPotential tumor imaging nih.gov
α-Methyl-[¹⁸F]phenylalanine ([¹⁸F]FAMP) isomersElectrophilic radiofluorinationTumor imaging (LAT1 transporter) acs.org

Emerging Research Directions and Future Perspectives for N 3,4 Dichlorophenyl Alanine

Integration of Artificial Intelligence and Machine Learning in N-(3,4-dichlorophenyl)alanine Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research landscape for this compound, from optimizing its synthesis to discovering novel biological functions. pnas.orgparksystems.com These computational tools can process vast datasets to identify patterns and make predictions far more rapidly and efficiently than traditional experimental approaches. pnas.org

Machine learning algorithms can be trained on extensive databases of chemical reactions to predict the outcomes of synthetic routes. For a molecule like this compound, this means predicting optimal reaction conditions, catalysts, and solvents to maximize yield and minimize byproducts. Deep neural networks, for example, can analyze molecular structures and synthesis parameters to forecast the success of each reaction step. spiedigitallibrary.org By inputting various precursors and conditions into a predictive model, researchers can virtually screen for the most efficient and robust synthetic pathways before committing to resource-intensive laboratory work. This approach not only accelerates the optimization process but also aids in understanding the nuanced reactivity of the dichlorinated phenyl ring and the alanine (B10760859) moiety.

Table 1: Key Parameters for a Predictive Synthesis Model

Parameter Category Examples of Input Variables Predicted Outcome
Reactants Starting materials, precursor structures, protecting groups Reaction yield (%)
Reagents Catalyst type, coupling agents, bases/acids Purity of product
Conditions Temperature, pressure, reaction time, flow rate Likelihood of side reactions

| Solvents | Polarity, aprotic/protic, boiling point | Optimal purification method |

AI-Driven High-Throughput Screening for Novel this compound Applications

Table 2: Conceptual Workflow for AI-Driven Screening

Step Action Technology Utilized Desired Output
1. Library Generation Create a vast virtual library of derivatives based on the this compound scaffold. Cheminformatics tools Millions of novel virtual compounds.
2. Target Selection Identify a biological target (e.g., enzyme, receptor) for a specific disease. Bioinformatics, literature mining A validated 3D protein structure or homology model.
3. Virtual Screening Dock the virtual library against the biological target and predict binding affinity. Deep learning, neural networks (e.g., AtomNet®) A ranked list of top-scoring virtual "hits".

| 4. Synthesis & Validation | Synthesize the top-ranked, diverse compounds and confirm their activity through in vitro assays. | Automated synthesis, bioassays | Confirmed bioactive lead compounds. |

Advanced Spectroscopic and Imaging Techniques for this compound Studies

To fully understand the biological role of this compound-containing molecules, it is crucial to visualize their interactions with macromolecules at high resolution. Next-generation analytical techniques are enabling researchers to observe these complexes and their dynamics with unprecedented detail.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique in structural biology, capable of determining near-atomic resolution structures of large macromolecular assemblies. nih.govnih.gov Unlike X-ray crystallography, cryo-EM does not require the sample to form a crystal, making it ideal for studying large, flexible, or multi-protein complexes that are difficult to crystallize. nih.gov For a compound like this compound, which may be part of a ligand bound to a complex receptor or enzyme, cryo-EM can provide a detailed 3D map of the binding pocket. This allows for the precise visualization of the interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds from the chlorine atoms—between the ligand and its biological target, offering critical insights for structure-based drug design and optimization.

While techniques like cryo-EM provide static snapshots, single-molecule techniques allow for the real-time observation of dynamic interactions. nih.gov Methods such as single-molecule Förster resonance energy transfer (smFRET) and atomic force microscopy (AFM) are at the forefront of this research.

Single-Molecule FRET (smFRET): This technique can measure intramolecular distances and track the conformational changes within a protein as it binds to a ligand containing this compound. nih.govacs.orgnih.gov By labeling the protein with a pair of fluorescent dyes, researchers can observe the "jiggling and wiggling" of protein domains in real time, revealing the kinetic pathways of binding and dissociation and how the ligand influences the protein's dynamic landscape. nih.govnih.gov

Atomic Force Microscopy (AFM): AFM-based force spectroscopy can directly measure the binding forces between a single ligand and its receptor with pico-newton resolution. parksystems.comnih.gov By functionalizing an AFM tip with a molecule containing the this compound moiety, it is possible to probe a receptor on a cell surface, measure the rupture force required to break the bond, and thus quantify the binding affinity in a native-like environment. pnas.orgnih.gov

Table 3: Comparison of Single-Molecule Techniques for Interaction Studies

Technique Principle Key Information Obtained Application for this compound
smFRET Measures efficiency of energy transfer between two fluorophores. Conformational dynamics, intramolecular distances, binding kinetics. nih.govacs.org Observing how a target protein changes shape upon binding a ligand containing the compound.

| AFM Force Spectroscopy | Measures cantilever deflection as a functionalized tip interacts with a surface. | Binding/rupture forces, binding affinity, interaction energy landscapes. pnas.orgparksystems.comnih.gov | Quantifying the strength of the bond between the compound and its receptor on a cell. |

Sustainable and Circular Economy Approaches in this compound Synthesis and Utilization

The chemical industry is increasingly adopting principles of green chemistry and the circular economy to minimize environmental impact. acs.org This shift involves developing sustainable synthesis processes and designing molecules with their entire lifecycle in mind.

For this compound, sustainable synthesis focuses on reducing waste, avoiding hazardous reagents, and improving energy efficiency. This includes the use of greener solvents, developing biocatalytic routes using enzymes to perform specific chemical transformations with high selectivity under mild conditions, and optimizing reactions to improve atom economy. Innovations in solid-phase peptide synthesis (SPPS), where this amino acid might be incorporated, are moving toward minimal-protection strategies to reduce the number of synthetic steps and the volume of harsh chemicals like trifluoroacetic acid needed for deprotection.

From a circular economy perspective, the focus extends to the utilization and end-of-life of products containing this compound. acs.orgnih.gov This involves designing molecules that are not only effective but also biodegradable, reducing their persistence in the environment. The integration of green chemistry and circular economy principles ensures that the benefits of this compound-based compounds are achieved with minimal ecological cost, promoting a more sustainable pharmaceutical and chemical industry. acs.org

Table 4: Green Chemistry Principles Applied to this compound Synthesis

Principle Traditional Approach Sustainable Alternative
Waste Prevention Stoichiometric reagents, multiple purification steps leading to high E-Factor. Catalytic reactions (biocatalysis or chemocatalysis), one-pot synthesis.
Atom Economy Use of protecting groups that are later removed as waste. Minimal-protection or enzymatic synthesis strategies.
Safer Solvents Use of chlorinated solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF). Use of water, ethanol, or other bio-based solvents; solvent-free mechanochemistry.

| Energy Efficiency | Reactions requiring high heat or cryogenic cooling for extended periods. | Reactions at ambient temperature and pressure, use of microwave or ultrasound irradiation. |


Exploration of Biorenewable Feedstocks for this compound Production

The conventional synthesis of this compound relies on precursors derived from petrochemical feedstocks. A primary precursor, 3,4-dichloroaniline (B118046), is typically produced through the catalytic hydrogenation of 3,4-dichloronitrobenzene google.comchemicalbook.comwikipedia.org. This process, while established, is dependent on fossil fuels and involves high-pressure hydrogenation, presenting both environmental and safety challenges google.comchemicalbook.com.

An emerging research frontier is the development of synthetic pathways that utilize biorenewable feedstocks. This involves reimagining the synthesis of key precursors like 3,4-dichloroaniline and alanine from bio-based sources.

Bio-based Alanine: Alanine, a fundamental building block of the target molecule, can be produced efficiently through microbial fermentation researchgate.net. Research is focused on engineering microbial strains, such as Escherichia coli and Corynebacterium glutamicum, to produce L-alanine and D-alanine from renewable resources like glucose, which can be derived from non-food biomass researchgate.net. Advances in synthetic biology and metabolic engineering are enabling higher yields and reducing the reliance on chemical synthesis methods researchgate.net.

From Biomass to Aromatic Precursors: The synthesis of the 3,4-dichloroaniline moiety from biorenewable sources is more challenging but represents a significant opportunity. Lignocellulosic biomass, composed of lignin, cellulose, and hemicellulose, is a rich source of aromatic compounds. Research is underway to develop catalytic and biological processes to depolymerize lignin into valuable aromatic platform chemicals. While direct synthesis of dichlorinated anilines from lignin is not yet established, the production of precursor molecules like catechol or phenol from biomass could serve as a greener starting point for subsequent halogenation and amination steps.

Future research will likely focus on integrating these bio-based pathways. This could involve developing one-pot or cascaded biocatalytic systems where engineered microbes first produce alanine and an aromatic precursor from a single renewable feedstock, which are then chemically modified to yield the final this compound product.

Waste Valorization and Recycling Strategies in this compound Manufacturing

The production and use of chlorinated aromatic compounds often generate waste streams that require careful management. A key area of future research is the application of waste valorization and recycling to the manufacturing lifecycle of this compound and its precursors.

One significant challenge is the management of wastewater from the production of 3,4-dichloroaniline (34DCA) nih.gov. This industrial wastewater can contain residual 34DCA, aniline (B41778), and other chlorinated compounds nih.gov. Research has demonstrated that mixed microbial cultures, both freely suspended and immobilized in packed-bed reactors, can effectively degrade 34DCA in industrial effluents nih.gov. These biological treatment systems can achieve degradation efficiencies of over 95%, converting the pollutants into less harmful substances nih.gov. Future work could focus on optimizing these bioreactors and identifying novel microbial strains or enzymatic pathways for even more efficient and rapid degradation of chlorinated aromatic waste.

Furthermore, the concept of a circular economy encourages the recycling of catalysts used in synthesis. The hydrogenation of 3,4-dichloronitrobenzene typically employs noble metal catalysts like platinum google.comgoogle.com. Developing robust methods for catalyst recovery and regeneration is crucial for improving the economic and environmental footprint of the process. Research into immobilizing these catalysts on recoverable supports or using magnetic nanoparticles as catalyst carriers could facilitate easier separation and reuse, minimizing waste and operational costs.

Multifunctional this compound Derivatives for Advanced Functional Materials

The unique structure of this compound, combining a chiral amino acid with a halogenated aromatic ring, makes it an attractive scaffold for developing novel functional materials. By chemically modifying the molecule's carboxylic acid, amino group, or aromatic ring, a diverse range of derivatives with tailored properties can be synthesized.

Research into related compounds indicates a strong potential for this compound derivatives in the field of materials science, particularly in optics and electronics. For example, computational and experimental studies on 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea, a molecule containing the same dichlorophenyl group, have shown that it possesses good nonlinear optical (NLO) properties, making it a candidate for NLO materials researchgate.net. NLO materials are critical for applications in optical communications and data processing.

Similarly, research on L-alanine has demonstrated that doping it with inorganic salts, such as zinc sulphate, can produce crystals with significant second-harmonic generation (SHG) efficiency, a key characteristic for optoelectronic applications researchgate.net. This suggests that derivatives of this compound could be designed to self-assemble or crystallize into structures with enhanced NLO or SHG properties. The presence of the heavy chlorine atoms and the polarizable aromatic ring could further modulate these electronic characteristics.

Future research will likely involve the synthesis and characterization of a library of this compound derivatives, such as esters, amides, and polymers. The functional properties of these new materials could be fine-tuned by introducing different functional groups.

Table 1: Potential Functional Properties of this compound Analogs and Derivatives

Derivative ClassPotential Functional PropertyTarget Application AreaSupporting Rationale from Related Compounds
Thiourea DerivativesNonlinear Optical (NLO) ActivityOptical Switching, Frequency Conversion1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea shows promising NLO properties researchgate.net.
Metal-Organic Frameworks (MOFs)Catalysis, Gas StorageIndustrial Catalysis, Environmental RemediationCarboxylate and amine groups can act as linkers to form porous coordination polymers.
Doped CrystalsSecond-Harmonic Generation (SHG)Optoelectronics, LasersZinc sulphate-doped L-alanine crystals exhibit significant SHG efficiency researchgate.net.
Polymers/PolyamidesHigh-Performance PlasticsAerospace, ElectronicsThe rigid dichlorophenyl group could enhance thermal stability and mechanical strength.
Azole-Containing DerivativesAntimicrobial ActivityAgrochemicals, PharmaceuticalsN-(4-chlorophenyl)-β-alanine derivatives with azole moieties have shown antibacterial activity researchgate.net.

Interdisciplinary Convergence in this compound Research: Bridging Chemistry, Biology, and Materials Science

The future of this compound research lies at the intersection of chemistry, biology, and materials science. A holistic, interdisciplinary approach is essential to unlock the full potential of this molecule, from its synthesis to its application.

Chemistry and Biology: The synthesis of novel derivatives is fundamentally a chemical endeavor. However, evaluating the biological activity of these new compounds is a biological one. For instance, alanine derivatives have been explored as potential antimicrobial and antioxidant agents amazonaws.comsemanticscholar.org. Similarly, compounds containing the 3,4-dichlorophenyl moiety are found in herbicides and antimalarial drugs, indicating that derivatives of this compound could possess interesting bioactivities wikipedia.org. Future research will require close collaboration between synthetic chemists to create new molecules and biologists to screen them for properties such as cytotoxicity against cancer cell lines, antimicrobial efficacy, or enzymatic inhibition mdpi.com.

Chemistry and Materials Science: The design of advanced functional materials is a collaborative effort between chemists and materials scientists. Chemists can synthesize novel this compound derivatives, while materials scientists can characterize their physical properties, such as their crystalline structure, thermal stability, and electronic behavior researchgate.netresearchgate.net. This synergy is crucial for developing materials with specific applications in mind, whether for NLO devices or high-strength polymers.

Computational Science as a Bridge: Computational chemistry and molecular modeling serve as a powerful bridge connecting these disciplines. Techniques like Density Functional Theory (DFT) can predict the structural and electronic properties of new derivatives before they are synthesized, guiding experimental efforts researchgate.netmdpi.com. Molecular docking studies can simulate how these molecules might interact with biological targets, such as enzymes or receptors, providing insights into their potential biological activity researchgate.netamazonaws.com. This computational-first approach can accelerate the discovery and design process, saving time and resources.

Conclusion: Synthesizing the Scientific Landscape of N 3,4 Dichlorophenyl Alanine Research

Summary of Key Methodological Advances and Synthetic Innovations in N-(3,4-dichlorophenyl)alanine Studies

The synthesis of this compound and its derivatives has benefited from general advancements in the synthesis of N-aryl amino acids. Key methodological innovations revolve around the formation of the N-aryl bond, a traditionally challenging transformation.

One of the foundational approaches to synthesizing N-aryl amino acids is the Ullmann condensation . This copper-catalyzed reaction involves the coupling of an aryl halide with an amino acid. For this compound, this would typically involve the reaction of 3,4-dichloroaniline (B118046) with a suitable alanine (B10760859) precursor. While historically significant, this method often requires harsh reaction conditions, which can lead to racemization and side reactions, thus limiting its application for producing enantiomerically pure compounds.

More recent and efficient methods have been developed, with Buchwald-Hartwig amination emerging as a powerful tool. This palladium-catalyzed cross-coupling reaction offers a milder and more versatile approach for the N-arylation of amines, including amino acid esters. The use of specialized phosphine (B1218219) ligands has been crucial in improving the efficiency and scope of this reaction, allowing for the synthesis of a wide range of N-aryl amino acids with better control over stereochemistry. A notable example from the patent literature describes the synthesis of this compound methyl ester, showcasing a practical application of these advanced catalytic systems.

Another innovative strategy involves the late-stage functionalization of peptides. This approach allows for the introduction of the N-(3,4-dichlorophenyl) group onto an existing alanine residue within a peptide sequence. Such methods provide rapid access to libraries of modified peptides for screening purposes, bypassing the need to synthesize the protected amino acid monomer from scratch.

Enzymatic and biocatalytic methods are also gaining traction for the synthesis of non-canonical amino acids. While specific enzymatic routes to this compound are not yet well-established, the broader field of biocatalysis offers promising avenues for developing highly stereoselective and environmentally benign synthetic pathways in the future.

Table 1: Comparison of Synthetic Methodologies for N-aryl Amino Acids

MethodCatalyst/ReagentKey AdvantagesPotential Challenges
Ullmann CondensationCopperEstablished methodHarsh conditions, potential for racemization
Buchwald-Hartwig AminationPalladium with phosphine ligandsMild conditions, broad scope, good stereocontrolCatalyst cost and sensitivity
Late-Stage FunctionalizationVarious (e.g., Pd-based)Rapid diversification of peptidesReaction compatibility with complex substrates
BiocatalysisEnzymesHigh stereoselectivity, green chemistryLimited substrate scope, enzyme development needed

Recap of Fundamental Insights Gained into the Molecular Behavior and Reactivity of this compound

The molecular behavior and reactivity of this compound are largely dictated by the interplay of the amino acid backbone and the electronic and steric properties of the 3,4-dichlorophenyl substituent.

Conformational Preferences: Like other amino acids, this compound possesses conformational flexibility around its single bonds. The dihedral angles of the backbone (phi, psi) and the side chain (chi) determine its three-dimensional structure. The bulky and rigid N-aryl group significantly influences these conformational preferences. Computational studies on related N-aryl amino acids suggest that the rotation around the N-C(aryl) bond is restricted, leading to a more defined set of low-energy conformations compared to its non-arylated counterpart. This conformational constraint can have profound effects when this amino acid is incorporated into a peptide, potentially inducing specific secondary structures.

Electronic Properties and Reactivity: The 3,4-dichlorophenyl group is electron-withdrawing due to the inductive effect of the two chlorine atoms. This electronic perturbation affects the reactivity of both the aromatic ring and the amino acid moiety.

Aromatic Ring Reactivity: The electron-deficient nature of the dichlorophenyl ring makes it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. Conversely, it is more activated towards nucleophilic aromatic substitution, although this typically requires harsh conditions.

Amine and Carboxylic Acid Reactivity: The N-aryl group reduces the nucleophilicity of the secondary amine compared to a primary amine in a typical amino acid. However, the amine and carboxylic acid groups still undergo standard reactions such as amide bond formation, which is crucial for its incorporation into peptides. The reactivity of these functional groups is fundamental to its use as a building block in peptide synthesis.

Spectroscopic Characterization: Standard spectroscopic techniques are employed to characterize this compound.

NMR Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure. The chemical shifts of the aromatic protons and carbons are influenced by the chlorine substituents, providing a characteristic fingerprint.

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Infrared Spectroscopy: IR spectroscopy reveals the presence of the characteristic functional groups, such as the N-H, C=O (from the carboxylic acid), and C-Cl bonds.

Unanswered Questions and Persistent Challenges in this compound Research

Despite the progress in the synthesis and understanding of N-aryl amino acids, several challenges and unanswered questions remain specifically for this compound.

Stereoselective Synthesis: A significant challenge lies in the development of efficient and highly stereoselective synthetic routes. While methods like the Buchwald-Hartwig amination offer good control, the potential for racemization during the synthesis or subsequent manipulations remains a concern, especially on a large scale. Achieving high enantiomeric purity is critical for its potential applications in biologically active molecules, where stereochemistry often dictates function.

Detailed Conformational Analysis: While general conformational effects can be inferred, detailed experimental and computational studies on the conformational landscape of this compound are lacking. A thorough understanding of its preferred conformations, both as a free amino acid and within a peptide context, is crucial for rational drug design.

Biological Activity and Targets: A major unanswered question is the specific biological activity of this compound and its derivatives. While halogenated compounds are prevalent in many bioactive molecules, the precise role of the 3,4-dichlorophenyl moiety on alanine in interacting with biological targets is yet to be elucidated. Systematic screening of this compound and peptides containing it against various biological targets is needed to uncover its potential therapeutic applications.

Metabolic Stability and Toxicity: For any compound with potential pharmaceutical applications, understanding its metabolic fate and toxicological profile is paramount. There is a lack of data on how this compound is metabolized in biological systems and its potential for toxicity. The presence of the dichlorinated aromatic ring raises questions about its potential for bioaccumulation and the formation of reactive metabolites.

Broader Implications of this compound Studies for Fundamental Chemical Sciences and Applied Research Fields

The study of this compound has broader implications that extend beyond this specific molecule, contributing to fundamental chemical sciences and various applied research fields.

Medicinal Chemistry and Drug Discovery: The incorporation of non-canonical amino acids like this compound into peptides is a key strategy in modern drug discovery. The dichlorophenyl group can modulate several properties of a peptide:

Increased Potency: The halogen atoms can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets.

Enhanced Stability: The N-aryl linkage and the bulky side chain can protect the peptide backbone from proteolytic degradation, thereby increasing its in vivo half-life.

Modulation of Physicochemical Properties: The lipophilicity introduced by the dichlorophenyl group can improve the membrane permeability and pharmacokinetic profile of a peptide drug.

Peptide and Protein Engineering: The unique conformational constraints imposed by this compound can be exploited to design peptides and proteins with specific folds and functions. By strategically placing this amino acid in a peptide sequence, it is possible to induce or stabilize secondary structures such as β-turns or helices, which are often crucial for biological activity.

Materials Science: Amino acids and their derivatives can be used as building blocks for novel materials. The self-assembly properties of peptides containing this compound could be explored for the development of new biomaterials with tailored properties, such as hydrogels for drug delivery or tissue engineering scaffolds.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(3,4-dichlorophenyl)alanine derivatives with high yield and purity?

  • Methodological Answer : A multi-step approach involving Ullmann coupling or Buchwald-Hartwig amination can be used to introduce the 3,4-dichlorophenyl group to the alanine backbone. For example, coupling 3,4-dichloroaniline with protected L-alanine derivatives under palladium catalysis (e.g., Pd(OAc)₂, XPhos) achieves yields of 68–84% for structurally similar compounds . Purification via reverse-phase HPLC or recrystallization in methanol/water mixtures ensures >98% purity, as demonstrated in linuron metabolite studies .

Q. Which analytical techniques are critical for structural elucidation of this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR provide detailed structural insights. For instance, the aromatic protons of the dichlorophenyl group typically resonate at δ 7.2–7.8 ppm (doublets, J=8.59.0HzJ = 8.5–9.0 \, \text{Hz}), while the α-proton of alanine appears as a multiplet near δ 3.8–4.2 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 264.0 for C9_9H9_9Cl2_2NO2_2) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound derivatives?

  • Methodological Answer : Discrepancies in chemical shifts may arise from solvent polarity, tautomerism, or impurities. For example, in DMSO-d6_6, hydrogen bonding can downfield-shift the NH proton by 0.3–0.5 ppm compared to CDCl3_3. Cross-validation with 2D NMR (COSY, HSQC) and computational tools (DFT-based chemical shift prediction) resolves ambiguities . Contradictory coupling constants (e.g., J=8.5HzJ = 8.5 \, \text{Hz} vs. 9.0Hz9.0 \, \text{Hz}) may indicate rotational isomerism, requiring variable-temperature NMR studies .

Q. What metabolic pathways degrade this compound in environmental or biological systems?

  • Methodological Answer : Microbial degradation via N-dealkylation or hydroxylation is dominant. In soil studies, Pseudomonas spp. convert this compound to 3,4-dichloroaniline (detected via LC-MS/MS), which is further mineralized to CO2_2 . Stable isotope tracing (13C^{13}\text{C}-labeled alanine) and enzyme inhibition assays (using cytochrome P450 inhibitors) validate pathways .

Q. How does structural modification of the dichlorophenyl group influence the bioactivity of this compound analogs?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl ring enhances herbicidal activity by increasing electrophilicity. For example, replacing chlorine with a trifluoromethyl group in Chloranocryl analogs improves binding to acetolactate synthase (ALS) enzymes, with IC50_{50} values decreasing from 12.5 µM to 3.2 µM . Molecular docking (AutoDock Vina) and QSAR models (using Hammett σ constants) rationalize these trends .

Q. What strategies mitigate off-target effects in studies involving this compound as a herbicide intermediate?

  • Methodological Answer : Isotopic labeling (14C^{14}\text{C}-tracking) and soil column leaching experiments quantify mobility and non-target uptake. Co-application with safeners (e.g., benoxacor) reduces phytotoxicity in crops by 40–60%, as shown in maize trials . Metabolomic profiling (GC-MS) identifies unintended byproducts, guiding structural refinements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.